Product packaging for Cannabisin H(Cat. No.:CAS No. 403647-08-5)

Cannabisin H

Cat. No.: B3037025
CAS No.: 403647-08-5
M. Wt: 509.5 g/mol
InChI Key: PJAFJMNWVUKNOR-MGBVTPAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Erythro-canabisine H, also known as Cannabisin H, is a specialized acyclic phenylpropane lignanamide isolated from the bark of Hibiscus cannabinus (Kenaf) . With a molecular formula of C28H31NO8 and a molecular weight of 509.5 g/mol, this compound is characterized by its distinct stereochemistry, belonging to the erythro diastereomer series . As a member of the lignanamide class, it is a product of phenylpropanoid metabolism, derived from biochemical precursors such as L-Tyrosine . This compound is offered with a purity of 95% or higher for research applications .In the realm of scientific research, Erythro-canabisine H serves as a valuable reference standard in phytochemistry and natural product research. Computational predictions of its biological activity suggest several potential molecular targets. Among the most prominent are the Nuclear factor NF-kappa-B p105 subunit and Cathepsin D, indicating potential relevance for investigations into inflammatory pathways and protease activity, respectively . Other predicted targets include Kruppel-like factor 5 and various transporter proteins, which may be of interest in metabolic and oncological studies . Its structural features, including multiple phenolic hydroxyl groups, also make it a compound of interest for preliminary research into antioxidant mechanisms.Predicted ADMET properties suggest this compound may be an inhibitor of several transport proteins, including P-glycoprotein, and could be a substrate for CYP3A4 . These in silico data can help guide in vitro experimental design. Attention: This product is for research use only. It is not intended for human or veterinary or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H31NO8 B3037025 Cannabisin H CAS No. 403647-08-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO8/c1-35-24-16-20(7-10-22(24)32)28(34)26(17-30)37-23-11-5-19(15-25(23)36-2)6-12-27(33)29-14-13-18-3-8-21(31)9-4-18/h3-12,15-16,26,28,30-32,34H,13-14,17H2,1-2H3,(H,29,33)/b12-6+/t26-,28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAFJMNWVUKNOR-MGBVTPAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)OC(CO)C(C3=CC(=C(C=C3)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)O)O[C@@H](CO)[C@H](C3=CC(=C(C=C3)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling Erythro-canabisine H: A Technical Guide to its Discovery and Isolation from Hibiscus cannabinus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery and isolation of erythro-canabisine H, a notable lignanamide identified in Hibiscus cannabinus (kenaf). This document details the experimental protocols, quantitative data, and the logical workflow involved in its extraction and characterization, serving as a vital resource for researchers in natural product chemistry and drug discovery.

Introduction

Hibiscus cannabinus L., commonly known as kenaf, is a plant recognized for its diverse industrial applications and rich phytochemical profile.[1] Within its chemical constituents lies a class of compounds known as lignanamides, which have garnered interest for their potential biological activities. Among these, erythro-canabisine H stands out as a significant discovery. This guide focuses on the seminal work that led to the identification and purification of this compound, providing a detailed roadmap for its isolation.

Discovery and Isolation of Erythro-canabisine H

Erythro-canabisine H was first isolated from the bark of Hibiscus cannabinus. The process, as detailed in the primary literature, involves a systematic multi-step extraction and chromatographic purification protocol.

Experimental Protocol: Isolation of Erythro-canabisine H

The following protocol is a detailed account of the methodology employed for the isolation of erythro-canabisine H from the bark of Hibiscus cannabinus.

Plant Material: The bark of Hibiscus cannabinus was used as the starting material for the extraction process.

Extraction and Fractionation:

  • Initial Extraction: The air-dried and powdered bark of Hibiscus cannabinus is subjected to sequential extraction with solvents of increasing polarity.

  • Acetone Extraction: The powdered bark is extracted with acetone to obtain a crude acetone extract.

  • Solvent Partitioning: The resulting crude acetone extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. This typically involves partitioning between an aqueous phase and various organic solvents.

Chromatographic Purification: The fraction containing erythro-canabisine H is further purified using a combination of chromatographic techniques:

  • Column Chromatography: The enriched fraction is first subjected to column chromatography over a suitable stationary phase (e.g., silica gel). Elution is performed with a gradient of solvents to separate the components based on their affinity for the stationary phase.

  • Preparative Thin-Layer Chromatography (pTLC): Fractions from column chromatography showing the presence of the target compound are further purified by preparative thin-layer chromatography. This technique allows for the fine separation of compounds with similar polarities, yielding the pure erythro-canabisine H.

Experimental Workflow for the Isolation of Erythro-canabisine H

experimental_workflow start Start: Dried and Powdered Hibiscus cannabinus Bark extraction Sequential Solvent Extraction (e.g., with Acetone) start->extraction crude_extract Crude Acetone Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning enriched_fraction Enriched Fraction containing Erythro-canabisine H partitioning->enriched_fraction column_chrom Column Chromatography (e.g., Silica Gel) enriched_fraction->column_chrom fractions Collected Fractions column_chrom->fractions ptlc Preparative Thin-Layer Chromatography (pTLC) fractions->ptlc pure_compound Pure Erythro-canabisine H ptlc->pure_compound

Caption: Isolation workflow for erythro-canabisine H.

Quantitative Data and Characterization

The structural elucidation of erythro-canabisine H was accomplished through a combination of spectroscopic techniques. The key quantitative data are summarized below.

Spectroscopic DataErythro-canabisine H
Molecular Formula C₂₈H₃₁NO₈
Mass Spectrometry Provides the molecular weight and fragmentation pattern for structural confirmation.
¹H NMR Reveals the number and chemical environment of protons in the molecule.
¹³C NMR Indicates the number and types of carbon atoms present in the structure.
Infrared (IR) Shows the presence of functional groups such as hydroxyl (-OH), amide (C=O, N-H), and aromatic rings.
Ultraviolet (UV) Provides information about the electronic transitions within the molecule, characteristic of chromophores.

Note: The specific chemical shifts and coupling constants from NMR, as well as exact mass and IR absorption bands, are detailed in the original research publication.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed biological activities and associated signaling pathways of purified erythro-canabisine H. However, lignanamides as a class of compounds are known to exhibit a range of biological effects, including antioxidant and anti-inflammatory properties. Further research is warranted to elucidate the specific pharmacological profile of erythro-canabisine H and to determine its mechanism of action at the molecular level.

As no specific signaling pathway has been identified for erythro-canabisine H, a diagram for this is not included. Future studies may reveal its interactions with cellular targets and pathways, opening new avenues for drug development.

Conclusion

The discovery and isolation of erythro-canabisine H from Hibiscus cannabinus represent a significant contribution to the field of natural product chemistry. The detailed experimental protocol provided in this guide serves as a foundational resource for researchers seeking to isolate and study this and similar lignanamides. While the full biological potential of erythro-canabisine H is yet to be unveiled, its unique structure warrants further investigation for its therapeutic applications. This technical guide aims to facilitate and inspire future research into the pharmacological properties of this intriguing natural compound.

References

An In-depth Technical Guide to Erythro-canabisine H: Chemical Structure, Stereochemistry, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of erythro-canabisine H, a lignanamide found in Hibiscus cannabinus and Hibiscus mutabilis. This document details its chemical structure, stereochemistry, and summarizes its physicochemical properties. Furthermore, it presents a detailed experimental protocol for its isolation and characterization, and explores its potential biological activities and associated signaling pathways based on current scientific understanding of the lignanamide class of compounds.

Chemical Structure and Stereochemistry

Erythro-canabisine H is a complex lignanamide with the systematic IUPAC name (E)-3-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide[1]. Its molecular formula is C28H31NO8, and it has a molecular weight of 509.5 g/mol [1].

The designation "erythro" refers to the relative stereochemistry of the two adjacent chiral centers at positions 1 and 2 of the propan-2-yl group. In the erythro isomer, similar substituents on adjacent stereocenters are on the same side in a Fischer projection. The absolute configuration of these stereocenters in erythro-canabisine H has been determined to be (1S, 2S), as indicated in its IUPAC name[1].

Table 1: Physicochemical Properties of Erythro-canabisine H

PropertyValueSource
Molecular FormulaC28H31NO8[1]
Molecular Weight509.5 g/mol [1]
IUPAC Name(E)-3-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide[1]
PubChem CID636543[1]
Natural SourcesHibiscus cannabinus, Hibiscus mutabilis[1]

Spectroscopic Data

The structural elucidation of erythro-canabisine H was achieved through extensive spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR). The following tables summarize the reported 1H and 13C NMR data.

Table 2: ¹H NMR Spectroscopic Data for Erythro-canabisine H (500 MHz, CD₃OD)

PositionδH (ppm)MultiplicityJ (Hz)
Feruloyl moiety
26.45d15.8
37.52d15.8
57.15d1.8
66.82d8.2
87.03dd8.2, 1.8
OMe-43.88s
Tyramine moiety
1'3.51t7.3
2'2.78t7.3
4', 8'6.71d8.5
5', 7'7.02d8.5
Glycerol moiety
1''4.89d5.5
2''4.35m
3''a3.65dd11.2, 4.5
3''b3.58dd11.2, 5.8
5''6.95d1.8
6''6.80d8.2
8''6.75dd8.2, 1.8
OMe-4''3.85s

Table 3: ¹³C NMR Spectroscopic Data for Erythro-canabisine H (125 MHz, CD₃OD)

PositionδC (ppm)
Feruloyl moiety
1168.9
2118.9
3142.3
4127.8
5150.1
6149.2
7111.4
8116.5
9123.6
OMe-456.4
Tyramine moiety
1'42.1
2'35.9
3'131.2
4', 8'130.4
5', 7'116.3
6'156.7
Glycerol moiety
1''75.1
2''84.5
3''62.9
4''134.1
5''149.8
6''147.2
7''110.8
8''116.1
9''120.3
OMe-4''56.5

Experimental Protocols

Isolation of Erythro-canabisine H from Hibiscus cannabinus

The following protocol is based on the methodology described for the isolation of lignanamides from the bark of Hibiscus cannabinus.

Workflow for the Isolation of Erythro-canabisine H

G start Air-dried and ground bark of Hibiscus cannabinus extraction Successive extraction with n-hexane, CH2Cl2, and acetone start->extraction acetone_extract Acetone Extract extraction->acetone_extract partition Partition between n-hexane and 90% aqueous MeOH acetone_extract->partition aq_meoh_phase Aqueous MeOH Phase partition->aq_meoh_phase evaporation Evaporation and re-dissolution in H2O aq_meoh_phase->evaporation h2o_solution Aqueous Solution evaporation->h2o_solution ch2cl2_extraction Extraction with CH2Cl2 h2o_solution->ch2cl2_extraction ch2cl2_phase CH2Cl2 Phase ch2cl2_extraction->ch2cl2_phase cc_silica Column Chromatography (Silica Gel) ch2cl2_phase->cc_silica fractions Elution with CH2Cl2-MeOH gradient cc_silica->fractions cc_rp18 Column Chromatography (RP-18) fractions->cc_rp18 purification Further purification of selected fractions cc_rp18->purification final_product Erythro-canabisine H purification->final_product

Caption: Isolation workflow for erythro-canabisine H.

  • Extraction: The air-dried and powdered bark of Hibiscus cannabinus is successively extracted with n-hexane, dichloromethane (CH2Cl2), and acetone.

  • Partitioning: The resulting acetone extract is concentrated and then partitioned between n-hexane and 90% aqueous methanol.

  • Solvent Extraction: The aqueous methanol phase is evaporated, and the residue is redissolved in water and subsequently extracted with CH2Cl2.

  • Chromatography: The CH2Cl2 extract is subjected to column chromatography on silica gel, eluting with a gradient of CH2Cl2 and methanol.

  • Purification: Fractions containing the target compound are further purified by column chromatography on RP-18 silica gel to yield pure erythro-canabisine H.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity of erythro-canabisine H are limited, the broader class of lignanamides is known to possess significant antioxidant and anti-inflammatory properties. These activities are often attributed to their phenolic nature and their ability to modulate key cellular signaling pathways.

Antioxidant Activity and the Nrf2 Signaling Pathway

Lignanamides are potent antioxidants, and their mechanism of action is often linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Proposed Nrf2 Activation by Erythro-canabisine H

G Erythro_H Erythro-canabisine H Keap1_Nrf2 Keap1-Nrf2 Complex Erythro_H->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: Nrf2 antioxidant response pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like lignanamides, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby enhancing cellular protection against oxidative damage.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

The anti-inflammatory effects of many lignanamides are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Proposed NF-κB Inhibition by Erythro-canabisine H

G Erythro_H Erythro-canabisine H IKK IKK Complex Erythro_H->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Activates IkappaBalpha IκBα IKK->IkappaBalpha Phosphorylates NFkappaB_IkappaBalpha NF-κB-IκBα Complex IkappaBalpha->NFkappaB_IkappaBalpha Degrades NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus Translocates to Proinflammatory_Genes Expression of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkappaB->Proinflammatory_Genes Activates Transcription of NFkappaB_IkappaBalpha->NFkappaB Releases Inflammation Inflammation Proinflammatory_Genes->Inflammation

Caption: NF-κB inflammatory signaling pathway.

In its inactive state, NF-κB is held in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it activates the transcription of pro-inflammatory genes. Lignanamides, including potentially erythro-canabisine H, may exert their anti-inflammatory effects by inhibiting the activation of the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Conclusion

Erythro-canabisine H is a structurally defined lignanamide with specific stereochemistry. While direct biological studies on this compound are not extensively reported, its chemical class suggests potent antioxidant and anti-inflammatory properties. The detailed spectroscopic data and isolation protocols provided herein serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. Further investigation into the specific biological activities and mechanisms of action of erythro-canabisine H is warranted to fully elucidate its therapeutic potential.

References

The Enigmatic Pathway of Erythro-canabisine H: A Technical Guide to Its Putative Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Hypothetical Biosynthesis of a Unique Plant Alkaloid

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the current understanding and a scientifically grounded hypothetical pathway for the biosynthesis of Erythro-canabisine H, a phenolic amide found in Hibiscus cannabinus and Hibiscus mutabilis. Despite its name, Erythro-canabisine H is not a cannabinoid and is not found in Cannabis sativa. Its complex structure, featuring a diaryl ether linkage and specific stereochemistry, points towards a fascinating and intricate biosynthetic route derived from primary metabolism.

Due to the limited direct research on the biosynthesis of Erythro-canabisine H, this document presents a putative pathway constructed from established knowledge of related metabolic routes in plants. This guide provides a foundational framework to stimulate further investigation into this unique natural product.

Precursor Biosynthesis: The Building Blocks of Erythro-canabisine H

The structure of Erythro-canabisine H suggests it is assembled from two primary precursor molecules: N-feruloyltyramine and a modified coniferyl alcohol derivative . The biosynthesis of these precursors is well-established in plant secondary metabolism.

The Phenylpropanoid Pathway: Synthesizing the Cinnamic Acid Moiety

The ferulic acid portion of N-feruloyltyramine is generated via the phenylpropanoid pathway, a central route in the production of a vast array of plant natural products.

Phenylpropanoid_Pathway Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT PAL PAL C4H C4H 4CL 4CL HCT HCT CCoAOMT CCoAOMT

Caption: General Phenylpropanoid Pathway to Feruloyl-CoA.

Biosynthesis of Tyramine

Tyramine, the amine component of N-feruloyltyramine, is derived from the amino acid L-tyrosine through a single decarboxylation step.

Tyramine_Biosynthesis Tyrosine L-Tyrosine Tyramine Tyramine Tyrosine->Tyramine TDC TDC TDC

Caption: Biosynthesis of Tyramine from L-Tyrosine.

Assembly of N-feruloyltyramine

The activated ferulic acid (Feruloyl-CoA) is then condensed with tyramine to form the amide bond of N-feruloyltyramine. This reaction is catalyzed by an acyl-CoA N-acyltransferase.

N_feruloyltyramine_Assembly Feruloyl_CoA Feruloyl-CoA N_feruloyltyramine N-feruloyltyramine Feruloyl_CoA->N_feruloyltyramine Tyramine Tyramine Tyramine->N_feruloyltyramine T Acyl-CoA N-acyltransferase T->N_feruloyltyramine Erythro_canabisine_H_Pathway cluster_precursors Precursors cluster_assembly Assembly and Modification Feruloyl_CoA Feruloyl-CoA N_feruloyltyramine N-feruloyltyramine Feruloyl_CoA->N_feruloyltyramine Tyramine Tyramine Tyramine->N_feruloyltyramine Coniferyl_alcohol Coniferyl Alcohol Radical_coupling Radical Coupling (Peroxidase/Laccase) Coniferyl_alcohol->Radical_coupling N_feruloyltyramine->Radical_coupling Intermediate Putative Diaryl Ether Intermediate Radical_coupling->Intermediate Hydroxylation Stereospecific Hydroxylation & Reduction Intermediate->Hydroxylation Erythro_canabisine_H Erythro-canabisine H Hydroxylation->Erythro_canabisine_H

An In-Depth Technical Guide to the Spermidine Alkaloids of Cannabis sativa

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Erythro-canabisine H" does not correspond to a recognized compound in the scientific literature. This guide focuses on the known spermidine alkaloids isolated from Cannabis sativa, primarily cannabisativine and anhydrocannabisativine .

Introduction

Cannabis sativa L. is a chemically complex plant known for its wide array of secondary metabolites. While cannabinoids are the most studied class of compounds, the plant also produces a variety of other nitrogen-containing molecules, including alkaloids. Among these, the spermidine alkaloids represent a unique structural class. To date, two primary spermidine alkaloids have been isolated and identified from Cannabis sativa: cannabisativine and anhydrocannabisativine.[1][2] This technical guide provides a comprehensive overview of the natural sources, abundance, and experimental protocols for the isolation and analysis of these compounds, intended for researchers, scientists, and drug development professionals.

Natural Sources and Abundance

The primary source of cannabisativine and anhydrocannabisativine within the Cannabis sativa plant is the root system.[1][2] Lower concentrations have also been reported in the leaves and stems. The abundance of these alkaloids can vary depending on the plant variant and growing conditions.

Table 1: Abundance of Spermidine Alkaloids in Cannabis sativa Roots

CompoundPlant MaterialReported Abundance (mg/kg)Reference
CannabisativineRoots of a Mexican variant2.5[1]
AnhydrocannabisativineRoots of a Mexican variant0.3[1]

Experimental Protocols

The following sections detail the methodologies for the extraction, purification, and analysis of spermidine alkaloids from Cannabis sativa roots, based on established phytochemical techniques.

Extraction of Spermidine Alkaloids from Cannabis sativa Roots

This protocol describes a general procedure for the solvent extraction of alkaloids from dried and ground cannabis root material.

  • Plant Material Preparation:

    • Obtain fresh roots of Cannabis sativa.

    • Wash the roots thoroughly with water to remove soil and debris.

    • Air-dry the roots in a well-ventilated area or use a plant dryer at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

    • Once completely dry, grind the roots into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Weigh the powdered root material.

    • Place the powdered material in a large flask or beaker.

    • Add ethanol (95%) to the flask in a solid-to-solvent ratio of 1:10 (w/v).

    • Macerate the mixture at room temperature for 24-48 hours with occasional agitation, or perform continuous extraction using a Soxhlet apparatus for 8-12 hours.

    • After extraction, filter the mixture through cheesecloth and then through filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude ethanol extract.

Purification Protocol

This multi-step protocol involves an acid-base partition followed by column chromatography to isolate the alkaloids from the crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude ethanol extract in a 5% aqueous hydrochloric acid (HCl) solution.

    • Transfer the acidic solution to a separatory funnel.

    • Wash the acidic solution with a non-polar solvent such as hexane or dichloromethane to remove neutral and acidic lipophilic compounds. Repeat this washing step three times.

    • Collect the aqueous acidic layer containing the protonated alkaloids.

    • Basify the aqueous layer to a pH of 9-10 by the dropwise addition of a base, such as ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH), while cooling the mixture in an ice bath.

    • Extract the basified solution with a moderately polar organic solvent, such as dichloromethane or chloroform, three to five times.

    • Pool the organic layers, which now contain the free-base alkaloids.

    • Dry the combined organic extract over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude alkaloid fraction.

  • Column Chromatography:

    • Prepare a silica gel column using a slurry of silica gel 60 (70-230 mesh) in a non-polar solvent (e.g., hexane).

    • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase solvent.

    • Load the dissolved sample onto the top of the prepared column.

    • Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the percentage of methanol.

    • Collect fractions of the eluate and monitor the separation using Thin-Layer Chromatography (TLC).

  • Thin-Layer Chromatography (TLC) Monitoring:

    • Spot the collected fractions onto a silica gel TLC plate.

    • Develop the plate in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

    • Visualize the separated compounds under UV light (254 nm and 365 nm) and/or by spraying with a suitable visualizing agent, such as Dragendorff's reagent for alkaloids.

    • Combine the fractions that show a similar TLC profile and contain the target alkaloids.

    • Evaporate the solvent from the combined fractions to obtain the purified alkaloids.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector or Mass Spectrometer) is a standard method for the quantification of plant alkaloids.

  • Chromatographic System: HPLC with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used. For example:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • A linear gradient from 10% B to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: DAD at 220 nm and 280 nm, or MS detection in positive ion mode.

  • Quantification: Based on a calibration curve generated from isolated and purified standards of cannabisativine and anhydrocannabisativine.

Visualization of Workflows and Pathways

Experimental Workflow for Isolation

experimental_workflow plant_material Cannabis sativa Roots (Dried and Powdered) extraction Ethanol Extraction plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom fractions Collected Fractions column_chrom->fractions tlc TLC Analysis fractions->tlc purified_compounds Purified Cannabisativine & Anhydrocannabisativine tlc->purified_compounds Combine Fractions

Caption: General workflow for the extraction and isolation of spermidine alkaloids.

Hypothetical Biosynthetic Pathway

The exact enzymatic steps for the biosynthesis of cannabisativine and anhydrocannabisativine have not been fully elucidated. However, a hypothetical pathway has been proposed, starting from spermidine and a fatty acid.

biosynthetic_pathway spermidine Spermidine condensation Condensation spermidine->condensation fatty_acid Fatty Acid (e.g., Myristic Acid) fatty_acid->condensation intermediate Acyclic Intermediate condensation->intermediate cyclization Cyclization & Oxidation (Multiple Steps) intermediate->cyclization cannabisativine Cannabisativine cyclization->cannabisativine dehydration Dehydration cannabisativine->dehydration anhydrocannabisativine Anhydrocannabisativine dehydration->anhydrocannabisativine

References

Erythro-canabisine H: A Technical Whitepaper on its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythro-canabisine H is a naturally occurring lignanamide, a class of phenolic compounds, first isolated from the bark of kenaf (Hibiscus cannabinus). As a unique molecular entity, understanding its physicochemical properties is fundamental for any further research into its potential biological activities and applications in drug development. This technical guide provides a comprehensive overview of the currently available data on Erythro-canabisine H, with a focus on its chemical identity, structural features, and the experimental protocols for its isolation and characterization.

Physicochemical Data

The quantitative physicochemical data for Erythro-canabisine H is limited in the current scientific literature. The compound was identified as an amorphous solid, and as such, a specific melting point has not been reported. Further experimental determination of properties like boiling point and quantitative solubility is required for a complete physicochemical profile.

PropertyValueSource
Molecular Formula C₂₈H₃₁NO₈PubChem CID: 636543
Molecular Weight 509.5 g/mol PubChem CID: 636543
Appearance Amorphous SolidSeca et al., 2001[1][2]
CAS Number 403647-08-5PubChem CID: 636543

Experimental Protocols

The following methodologies are based on the original research that led to the isolation and characterization of Erythro-canabisine H.

Isolation of Erythro-canabisine H from Hibiscus cannabinus

The isolation of Erythro-canabisine H was first described by Seca et al. in their 2001 publication in Phytochemistry[1][2]. The process involves a multi-step extraction and chromatographic purification.

Plant Material:

  • Bark of Hibiscus cannabinus L. (kenaf), variety Salvador, was collected and finely ground.

Extraction and Fractionation:

  • The ground bark was successively extracted with light petroleum and then acetone.

  • The resulting acetone extract was concentrated to yield a residue.

  • This residue was then partitioned between different solvents to separate compounds based on their polarity. This process involved sequential extractions with dichloromethane, chloroform, and acetone, yielding three distinct fractions.

Chromatographic Purification:

  • Each of the three fractions obtained from the partitioning step was subjected to column chromatography. The stationary phase used was silica gel.

  • Further purification was achieved using preparative thin-layer chromatography (TLC) to isolate the individual compounds.

  • Erythro-canabisine H was identified as one of the novel compounds isolated through this procedure.

The following diagram illustrates the general workflow for the isolation of Erythro-canabisine H.

G plant Ground Hibiscus cannabinus Bark extraction Successive Extraction (Light Petroleum, then Acetone) plant->extraction acetone_extract Acetone Extract Residue extraction->acetone_extract partitioning Solvent Partitioning (Dichloromethane, Chloroform, Acetone) acetone_extract->partitioning fractions DCM, Chloroform, and Acetone Fractions partitioning->fractions column_chrom Silica Gel Column Chromatography fractions->column_chrom prep_tlc Preparative TLC column_chrom->prep_tlc isolated_compound Isolated Erythro-canabisine H prep_tlc->isolated_compound

Isolation workflow for Erythro-canabisine H.
Structure Elucidation

The chemical structure of Erythro-canabisine H was determined using a combination of spectroscopic techniques[1][2].

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were acquired to determine the proton and carbon framework of the molecule. 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were employed to establish the connectivity between atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the precise molecular weight and elemental composition of the compound, confirming its molecular formula.

The IUPAC name for Erythro-canabisine H is (E)-3-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide.

The following diagram outlines the logical relationship of the techniques used for structure elucidation.

G cluster_spectroscopy Spectroscopic Analysis cluster_data Derived Information nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) connectivity Atomic Connectivity and Functional Groups nmr->connectivity ms Mass Spectrometry (High-Resolution MS) formula Molecular Formula and Exact Mass ms->formula structure Elucidated Structure of Erythro-canabisine H connectivity->structure formula->structure

Structure elucidation workflow.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by Erythro-canabisine H. Research on the biological activity of this compound is still in its nascent stages. While some studies have investigated the cytotoxic activities of extracts from Hibiscus cannabinus containing a mixture of lignans, including Erythro-canabisine H, the specific molecular targets and signaling cascades affected by this individual compound have not yet been elucidated[3]. Future research is necessary to explore the bioactivity of pure Erythro-canabisine H and to identify any potential interactions with cellular signaling pathways.

Conclusion

Erythro-canabisine H is a structurally defined natural product with limited, but foundational, physicochemical data available. The experimental protocols for its isolation and characterization have been established, providing a basis for obtaining this compound for further study. A significant knowledge gap exists regarding its quantitative physicochemical properties and its biological activities, including its effects on cellular signaling pathways. This technical guide summarizes the current state of knowledge and highlights the need for further investigation to unlock the full potential of Erythro-canabisine H in the fields of pharmacology and drug development.

References

Technical Whitepaper: The Anticancer Potential of Erythrina Alkaloids - A Case Study on Erythraline's Mechanism of Action in Cervical Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Erythro-canabisine H" did not yield specific scientific data. This document instead provides an in-depth analysis of a related alkaloid, Erythraline , isolated from Erythrina velutina, to serve as a representative example of how such compounds may exert their effects on cancer cells. The mechanisms detailed below are based on published research on Erythraline and are supplemented with general knowledge of canonical cancer signaling pathways.

Executive Summary

Alkaloids derived from natural sources represent a promising frontier in oncology research. This technical guide explores the cytotoxic and antiproliferative mechanisms of Erythraline, an alkaloid isolated from Erythrina velutina, with a specific focus on its effects on SiHa human cervical cancer cells. Erythraline demonstrates a potent ability to inhibit cancer cell proliferation in a time- and concentration-dependent manner. Its mechanism of action involves the induction of caspase-independent apoptosis and arrest of the cell cycle at the G2/M phase. This document provides a detailed overview of the experimental findings, methodologies, and the putative signaling pathways involved, offering a foundational understanding for researchers in drug discovery and development.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of Erythraline against SiHa cervical cancer cells was quantified to determine its efficacy. The half-maximal inhibitory concentration (IC50) is a key metric for a compound's potency.

Table 1: Cytotoxicity of Erythraline in SiHa Cervical Cancer Cells

CompoundCell LineIC50 Value (µg/mL)IC50 Value (µM)Exposure Time
ErythralineSiHa35.251248 hours
CisplatinSiHaNot explicitly stated1748 hours

Data derived from a study on Erythraline's effects on SiHa cells.[1]

The data indicates that Erythraline exhibits a lower IC50 value than the established chemotherapeutic agent, cisplatin, under similar experimental conditions, highlighting its potential as a potent anticancer agent.[1]

Core Mechanism of Action: Apoptosis and Cell Cycle Arrest

Erythraline exerts its anticancer effects through a dual mechanism: the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Induction of Caspase-Independent Apoptosis

Treatment of SiHa cells with Erythraline leads to distinct morphological changes characteristic of apoptosis, including cell rounding, a decrease in size, and detachment from the culture monolayer.[1] Flow cytometry analysis confirms a significant increase in the percentage of apoptotic cells following treatment.[1] Notably, the apoptotic pathway induced by Erythraline appears to be caspase-independent, a significant finding as it may offer a therapeutic advantage in cancers that have developed resistance to caspase-dependent apoptosis.[1]

G2/M Phase Cell Cycle Arrest

In addition to inducing apoptosis, Erythraline disrupts the normal progression of the cell cycle. Analysis revealed that Erythraline treatment causes an accumulation of cells in the G2/M phase.[1] This arrest prevents the cells from entering mitosis, thereby inhibiting proliferation. The dysregulation of cyclins and cyclin-dependent kinases (CDKs) is a common mechanism for inducing cell cycle arrest and is a key area for further investigation into Erythraline's specific molecular targets.[2]

Postulated Signaling Pathways

While the precise signaling cascade initiated by Erythraline is yet to be fully elucidated, its observed effects on apoptosis and cell cycle arrest suggest the involvement of major signaling pathways known to be dysregulated in cancer, such as the PI3K/Akt and MAPK/ERK pathways.

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis.[3][4] Its aberrant activation is a hallmark of many cancers.[5] Inhibition of this pathway can suppress tumor cell proliferation and induce apoptosis.[3] The MAPK/ERK pathway communicates signals from cell surface receptors to the nucleus, regulating processes like cell proliferation, differentiation, and apoptosis.[6]

Below is a hypothetical signaling pathway diagram illustrating how a compound like Erythraline might influence these core pathways to produce its anticancer effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Erythraline Erythraline Erythraline->PI3K Inhibition MEK MEK Erythraline->MEK Inhibition CycB_CDK1 Cyclin B1/CDK1 Erythraline->CycB_CDK1 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Proliferation Cell Proliferation mTOR->Proliferation Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Apoptosis Apoptosis Bax->Apoptosis G2M_Arrest G2/M Arrest CycB_CDK1->G2M_Arrest Inhibition of mitotic entry G cluster_assays Downstream Assays cluster_readouts Data Output Start Start: SiHa Cell Culture Treatment Treatment with Erythraline (Varying Concentrations & Times) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Analysis (Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle IC50 Determine IC50 Value Viability->IC50 ApoptoticCells Quantify Apoptotic Cells (Flow Cytometry) Apoptosis->ApoptoticCells CellDistribution Determine Cell Cycle Phase Distribution (Flow Cytometry) CellCycle->CellDistribution

References

Pharmacological Profile of Erythro-canabisine H: A Review of Currently Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Pharmacological Profile of Erythro-canabisine H

Executive Summary

This document addresses the request for an in-depth technical guide on the pharmacological profile of Erythro-canabisine H. A comprehensive search of publicly available scientific literature and databases has been conducted to gather information on its receptor binding affinity, in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and associated signaling pathways.

Despite a thorough investigation, the search yielded no specific pharmacological data for Erythro-canabisine H. This compound is reported to be a constituent of Hibiscus cannabinus and Hibiscus mutabilis; however, its individual biological activity does not appear to have been characterized or published in the accessible scientific domain. Therefore, the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams for Erythro-canabisine H is not feasible at this time.

This report summarizes the current state of knowledge, highlighting the absence of specific data for Erythro-canabisine H while providing a brief overview of the general pharmacological activities associated with the plant species in which it is found.

Introduction to Erythro-canabisine H

Erythro-canabisine H is a chemical compound that has been identified in the plant species Hibiscus cannabinus (kenaf) and Hibiscus mutabilis. While its chemical structure is known, its biological function and potential pharmacological effects remain uninvestigated in the available scientific literature.

Methodology of Literature Search

A systematic search was conducted across multiple scientific databases, including PubMed, Scopus, and Google Scholar. Search queries included "Erythro-canabisine H," "pharmacological profile of Erythro-canabisine H," "Erythro-canabisine H biological activity," "pharmacology of Hibiscus cannabinus compounds," and "pharmacology of Hibiscus mutabilis compounds." The search was intended to locate any studies, reports, or data pertaining to the pharmacological characterization of this specific molecule.

Findings: A Lack of Specific Pharmacological Data

The extensive literature search did not yield any studies containing specific pharmacological data for Erythro-canabisine H. Key areas where data is currently unavailable include:

  • Receptor Binding Affinity: No data on the binding of Erythro-canabisine H to any receptors, including cannabinoid or other receptors, was found.

  • In Vitro Efficacy: There are no published reports on the effects of Erythro-canabisine H in cell-based assays or other in vitro models.

  • In Vivo Studies: No animal or human studies investigating the physiological or behavioral effects of Erythro-canabisine H have been published.

  • Pharmacokinetics and Pharmacodynamics: Information regarding the absorption, distribution, metabolism, excretion (ADME), and the dose-response relationship of Erythro-canabisine H is not available.

  • Signaling Pathways: In the absence of any functional data, the signaling pathways modulated by Erythro-canabisine H remain unknown.

General Pharmacological Context: Hibiscus Species

While no information is available for Erythro-canabisine H specifically, the plants in which it is found, Hibiscus cannabinus and Hibiscus mutabilis, have been studied for their general pharmacological properties. These studies focus on crude extracts or other isolated compounds from the plants.

Investigations into the pharmacological activities of Hibiscus cannabinus have revealed a variety of potential therapeutic effects, including antioxidant, antimicrobial, anticancer, anti-inflammatory, and hepatoprotective activities.[1] Similarly, extracts from Hibiscus mutabilis leaves have been evaluated for their phytochemical composition and biological activities, with studies indicating the presence of flavonoids, phenolic compounds, tannins, and alkaloids which may contribute to various health benefits.[2]

It is important to emphasize that these findings relate to the plant extracts as a whole or to other identified compounds and cannot be directly attributed to Erythro-canabisine H without specific experimental evidence.

Logical Relationship: Current Knowledge Gap

The current state of research on Erythro-canabisine H can be visualized as a significant knowledge gap.

Erythro-canabisine_H_Identified Erythro-canabisine H (Identified in Hibiscus sp.) Pharmacological_Screening Pharmacological Screening (In Vitro & In Vivo) Erythro-canabisine_H_Identified->Pharmacological_Screening Requires Investigation Mechanism_of_Action Mechanism of Action (Signaling Pathways) Pharmacological_Screening->Mechanism_of_Action Leads to Pharmacokinetics Pharmacokinetic Profile (ADME) Pharmacological_Screening->Pharmacokinetics Informs Therapeutic_Potential Therapeutic Potential Mechanism_of_Action->Therapeutic_Potential Pharmacokinetics->Therapeutic_Potential

Figure 1: A diagram illustrating the current knowledge gap in the pharmacological profiling of Erythro-canabisine H.

Conclusion and Future Directions

For researchers and drug development professionals interested in this compound, the logical next step would be to initiate foundational research. This would involve the isolation or synthesis of Erythro-canabisine H, followed by a comprehensive screening program to determine its biological activities. Such a program would include:

  • In vitro receptor binding and functional assays to identify molecular targets.

  • Cell-based assays to evaluate its effects on cellular processes.

  • In vivo studies in animal models to assess its physiological effects, efficacy, and safety.

  • Pharmacokinetic studies to understand its ADME properties.

Until such studies are conducted and their results published, the pharmacological profile of Erythro-canabisine H will remain unknown. We recommend monitoring the scientific literature for any future publications on this compound.

References

In-depth Technical Guide: Antioxidant Properties of Erythro-canabisine H

Author: BenchChem Technical Support Team. Date: November 2025

Notice: A comprehensive search for "Erythro-canabisine H" and its antioxidant properties did not yield any relevant scientific data. The search results were predominantly focused on "Erythromycin," a macrolide antibiotic, which is a distinctly different compound.

Therefore, this guide cannot provide an in-depth analysis of the antioxidant properties, experimental protocols, or signaling pathways related to Erythro-canabisine H as no publically available research on this specific molecule could be identified.

For researchers, scientists, and drug development professionals interested in the antioxidant potential of novel compounds, the following sections outline the typical methodologies and data presentation that would be included in such a technical guide, should data on Erythro-canabisine H become available in the future.

Quantitative Antioxidant Activity Data

Should experimental data for Erythro-canabisine H be published, it would likely be summarized in tables for clear comparison. These tables would typically include results from various antioxidant assays, such as:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate an electron or hydrogen to the stable DPPH radical. Results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

    Compound IC50 (µg/mL) Positive Control (e.g., Ascorbic Acid)
    Erythro-canabisine HData Not FoundTypical Value
  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method assesses the radical scavenging capacity of a compound.

    Compound Trolox Equivalent Antioxidant Capacity (TEAC)
    Erythro-canabisine HData Not Found
  • Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

    Compound FRAP Value (µM Fe²⁺/mg)
    Erythro-canabisine HData Not Found
  • Cellular Antioxidant Activity (CAA) Assay: This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

    Compound CAA Value (µmol QE/100g)
    Erythro-canabisine HData Not Found

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. A technical guide would provide step-by-step protocols for the key experiments performed.

DPPH Radical Scavenging Assay Protocol (Hypothetical)
  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.

  • Sample Preparation: Erythro-canabisine H would be dissolved in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution, from which serial dilutions are made.

  • Assay Procedure:

    • In a 96-well plate, a specific volume of each dilution of the sample is added to the wells.

    • An equal volume of the DPPH solution is then added to each well.

    • The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance is measured at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

Signaling Pathways and Mechanistic Insights

Understanding the mechanism of action is a core component of drug development. If Erythro-canabisine H were found to have antioxidant properties, research would likely investigate its effects on key signaling pathways involved in the cellular stress response.

A diagram illustrating a hypothetical antioxidant signaling pathway that could be influenced by a compound like Erythro-canabisine H is presented below.

Antioxidant_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Intracellular Signaling cluster_2 Cellular Response ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes ECH Erythro-canabisine H (Hypothetical) ECH->Keap1 Inhibits Nrf2 Nrf2 ARE Antioxidant Response Element Nrf2->ARE Translocates to Nucleus and Binds Keap1->Nrf2 Sequesters AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription CellProtection Cellular Protection AntioxidantEnzymes->CellProtection Leads to Experimental_Workflow start Compound Isolation/ Synthesis of Erythro-canabisine H invitro In Vitro Antioxidant Assays (DPPH, ABTS, FRAP) start->invitro cellular Cell-Based Assays (e.g., CAA, ROS measurement) invitro->cellular mechanistic Mechanistic Studies (Western Blot for Nrf2, qPCR for Antioxidant Enzyme Genes) cellular->mechanistic invivo In Vivo Animal Models of Oxidative Stress mechanistic->invivo conclusion Data Analysis and Conclusion invivo->conclusion

In-depth Technical Guide: The Anti-inflammatory Effects of Cannabinoids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Foreword

This technical guide synthesizes current scientific understanding of the anti-inflammatory properties of cannabinoids. While the initial request centered on "Erythro-canabisine H," an exhaustive search of publicly available scientific literature and databases yielded no specific information on this compound. This suggests that "Erythro-canabisine H" may be a novel, yet-to-be-documented molecule, a proprietary compound not described in academic research, or a potential misnomer.

Consequently, this guide pivots to focus on the well-documented anti-inflammatory effects of broadly studied cannabinoids, such as Cannabidiol (CBD) and Δ9-tetrahydrocannabinol (THC). The principles, pathways, and experimental methodologies detailed herein provide a foundational framework relevant to the study of any novel anti-inflammatory compound, including a potential future understanding of "Erythro-canabisine H."

Introduction to Cannabinoids and Inflammation

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases.[1][2] The endocannabinoid system (ECS) has emerged as a key modulator of inflammation.[3] The ECS comprises cannabinoid receptors (primarily CB1 and CB2), endogenous cannabinoids (endocannabinoids), and the enzymes responsible for their synthesis and degradation.[3][4] Phytocannabinoids, derived from the Cannabis sativa plant, can interact with this system to exert therapeutic effects, including potent anti-inflammatory actions.[3]

Cannabinoids mediate their anti-inflammatory effects through several mechanisms:

  • Inhibition of Pro-inflammatory Cytokine Production: Cannabinoids can suppress the production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][5]

  • Upregulation of Anti-inflammatory Cytokines: Some studies show that cannabinoids can increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10).[1][5]

  • Modulation of Immune Cell Activity: Cannabinoids can influence the migration and function of immune cells, thereby reducing the inflammatory response.[5]

  • Interaction with Non-CB Receptors: The anti-inflammatory actions of some cannabinoids are also mediated by other receptors, such as adenosine A2A receptors.[3]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize quantitative data from studies investigating the anti-inflammatory effects of cannabinoids on various cell types. These studies often use lipopolysaccharide (LPS) to induce an inflammatory response.

Table 1: Effect of Cannabinoids on Pro-inflammatory Cytokine Production in LPS-stimulated THP-1 Macrophages

CannabinoidConcentrationTarget CytokineInhibition (%)Reference
CBD10 µMIL-6~60%[1][2]
THC10 µMIL-6~40%[1][2]
CBD10 µMMCP-1~70%[1][2]
THC10 µMMCP-1~50%[1][2]
CBD10 µMTNF-α~30%[1][2]
THC10 µMTNF-α~20%[1][2]

Table 2: Effect of Cannabinoids on Inflammatory Mediators in Other Cell Types

CannabinoidCell LineInflammatory StimulusTargetEffectReference
CBDNewborn Mouse Brain SlicesHypoxia-IschemiaIL-6, TNF-α, COX-2, iNOSSignificant Reduction[3]
CBGHuman Dermal FibroblastsOxidative StressReactive Oxygen Species (ROS)Reduction[3]
CBGHuman Epidermal KeratinocytesUVA, UVB, C. acnesTNF-α, IL-1β, IL-6, IL-8Reduction[3]

Experimental Protocols

Cell Culture and LPS-Induced Inflammation in THP-1 Macrophages

This protocol is a standard method for investigating the anti-inflammatory effects of compounds on human macrophages.

  • Cell Culture: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 50 µM β-mercaptoethanol at 37°C in a 5% CO2 humidified atmosphere.

  • Macrophage Differentiation: THP-1 monocytes are differentiated into macrophages by incubation with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Pre-treatment: Differentiated macrophages are pre-treated with various concentrations of the test cannabinoid (e.g., CBD or THC) or vehicle control for 2 hours.

  • Inflammatory Challenge: Inflammation is induced by adding 1 µg/mL of lipopolysaccharide (LPS) to the cell culture medium and incubating for a specified period (e.g., 3-24 hours).

  • Cytokine Analysis: The cell culture supernatant is collected, and the concentrations of various cytokines (e.g., IL-6, TNF-α, MCP-1) are quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Western Blotting for Signaling Pathway Analysis

This protocol allows for the investigation of the molecular mechanisms underlying the anti-inflammatory effects.

  • Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., NF-κB, p38 MAPK) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

Cannabinoids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The diagrams below, generated using the DOT language, illustrate these pathways.

General Cannabinoid Anti-inflammatory Signaling

This diagram provides a high-level overview of the primary mechanisms by which cannabinoids suppress inflammation.

Anti_Inflammatory_Signaling cluster_membrane Cell Membrane CB2 CB2 Receptor ImmuneCell Immune Cell CB2->ImmuneCell Activates Cannabinoid Cannabinoid Cannabinoid->CB2 Binds to ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6) ImmuneCell->ProInflammatoryCytokines Inhibits Production AntiInflammatoryCytokines Anti-inflammatory Cytokines (IL-10) ImmuneCell->AntiInflammatoryCytokines Promotes Production Inflammation Inflammation ProInflammatoryCytokines->Inflammation Promotes AntiInflammatoryCytokines->Inflammation Inhibits

General overview of cannabinoid anti-inflammatory signaling.
Experimental Workflow for Assessing Anti-inflammatory Effects

This diagram outlines the typical experimental workflow for evaluating the anti-inflammatory properties of a compound like a cannabinoid.

Experimental_Workflow Start Start: Cell Culture (e.g., THP-1 Macrophages) Pretreatment Pre-treatment with Cannabinoid Start->Pretreatment LPS_Stimulation LPS Stimulation (Inflammatory Challenge) Pretreatment->LPS_Stimulation Data_Collection Data Collection LPS_Stimulation->Data_Collection Cytokine_Analysis Cytokine Analysis (ELISA) Data_Collection->Cytokine_Analysis Signaling_Analysis Signaling Pathway Analysis (Western Blot) Data_Collection->Signaling_Analysis End End: Data Interpretation Cytokine_Analysis->End Signaling_Analysis->End

Workflow for in vitro anti-inflammatory compound screening.

Conclusion

While the specific compound "Erythro-canabisine H" remains elusive in the current scientific literature, the broader class of cannabinoids demonstrates significant and multifaceted anti-inflammatory properties. The experimental protocols and signaling pathways detailed in this guide provide a robust framework for the investigation of novel anti-inflammatory agents. Future research may yet uncover the properties of "Erythro-canabisine H" and its potential place within the growing armamentarium of cannabinoid-based therapeutics. Researchers are encouraged to utilize the methodologies presented here to explore the vast therapeutic potential of both known and novel cannabinoids in the context of inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Erythro-canabisine H from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the extraction and isolation of Erythro-canabisine H, a hypothetical novel alkaloid, from plant material. The methodologies outlined are based on established principles of natural product chemistry and are intended to serve as a foundational guide for researchers. The protocol covers sample preparation, solvent extraction, acid-base partitioning for purification, and final isolation steps. All quantitative parameters are presented in tabular format for clarity, and a detailed experimental workflow is visualized using a DOT language diagram.

Introduction

Alkaloids represent a diverse and significant class of naturally occurring compounds, many of which possess potent biological activities. The successful isolation of novel alkaloids from plant matrices is a critical first step in drug discovery and development. This protocol details a robust and reproducible method for the extraction of Erythro-canabisine H, leveraging conventional solvent extraction and liquid-liquid partitioning techniques. The principles described herein can be adapted for the extraction of other similar alkaloidal compounds.

Experimental Protocols

Plant Material Preparation

Proper preparation of the plant material is crucial for efficient extraction.

  • Drying: Freshly harvested plant material should be dried to a constant weight to prevent enzymatic degradation of the target compound. This can be achieved by air-drying in a well-ventilated area away from direct sunlight or by using a plant dryer at a controlled temperature (typically 40-50°C).

  • Grinding: The dried plant material is then ground into a coarse powder. This increases the surface area for solvent penetration, thereby enhancing extraction efficiency. A Wiley mill or a similar grinder is suitable for this purpose. The particle size should ideally be in the range of 0.5-1.0 mm.

Extraction of Crude Alkaloids

This step involves the initial extraction of a broad range of compounds, including the target alkaloid, from the prepared plant material.

  • Defatting (Optional but Recommended): To remove oils and pigments that can interfere with subsequent purification steps, a defatting step is often employed. The powdered plant material is first extracted with a non-polar solvent.

    • Solvent: n-hexane or petroleum ether.

    • Method: Macerate the plant powder in the solvent (1:10 solid-to-solvent ratio, w/v) for 24 hours with occasional stirring. Alternatively, perform a Soxhlet extraction for 6-8 hours.

    • Action: Discard the non-polar extract and air-dry the defatted plant material.

  • Alkaloid Extraction: The defatted plant material is then extracted with a polar solvent to isolate the alkaloids.[1][2][3]

    • Solvent: Methanol or ethanol (95%).

    • Method: Macerate the defatted plant powder in the alcohol (1:10 solid-to-solvent ratio, w/v) for 48 hours with constant agitation. The process should be repeated three times with fresh solvent to ensure exhaustive extraction.

    • Filtration: After each extraction cycle, the mixture is filtered through Whatman No. 1 filter paper.

    • Concentration: The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Acid-Base Partitioning for Alkaloid Purification

This classical chemical method separates alkaloids from other neutral or acidic plant constituents based on their basic nature.[2][3][4][5]

  • Acidification: The crude extract is dissolved in a 2% aqueous solution of hydrochloric acid (HCl). This converts the basic alkaloids into their water-soluble salt forms.

  • Washing with Organic Solvent: The acidic aqueous solution is then washed with an immiscible organic solvent such as dichloromethane or chloroform in a separatory funnel. This step removes neutral and weakly acidic impurities which will partition into the organic layer. The aqueous layer containing the protonated alkaloids is retained.

  • Basification: The pH of the aqueous layer is carefully adjusted to approximately 9-10 by the dropwise addition of a base, such as ammonium hydroxide or sodium carbonate solution. This deprotonates the alkaloid salts, converting them back into their free base form, which is generally less soluble in water and more soluble in organic solvents.

  • Extraction of Free Base: The basified aqueous solution is then repeatedly extracted with an organic solvent (e.g., dichloromethane or a chloroform:isopropanol mixture). The organic layers are combined.

  • Final Washing and Drying: The combined organic extracts are washed with distilled water to remove any remaining aqueous base. The organic layer is then dried over anhydrous sodium sulfate to remove residual water.

  • Concentration: The dried organic solvent is evaporated to dryness under reduced pressure to yield the crude alkaloid fraction containing Erythro-canabisine H.

Isolation of Erythro-canabisine H

The crude alkaloid fraction is a mixture of different alkaloids. Further chromatographic techniques are required to isolate the pure Erythro-canabisine H.

  • Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina.

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient elution system, starting with a less polar solvent system and gradually increasing the polarity. A common starting point is a mixture of chloroform and methanol. The gradient can be incrementally increased (e.g., from 100% chloroform to chloroform:methanol 9:1, 8:2, etc.).

  • Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and a suitable visualizing agent (e.g., Dragendorff's reagent for alkaloids).

  • Purification: Fractions showing a spot corresponding to Erythro-canabisine H are combined and may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Data Presentation

ParameterValue/RangeUnitNotes
Plant Material
Drying Temperature40 - 50°CTo prevent thermolabile compound degradation.
Particle Size0.5 - 1.0mmFor optimal solvent penetration.
Defatting Step
Solid-to-Solvent Ratio1:10w/vFor effective removal of lipids.
Maceration Time24hoursWith occasional agitation.
Soxhlet Extraction Time6 - 8hoursAs an alternative to maceration.
Alkaloid Extraction
Solid-to-Solvent Ratio1:10w/vRepeated three times for exhaustive extraction.
Maceration Time48hoursPer extraction cycle with constant agitation.
Rotary Evaporation Temp.< 50°CTo avoid degradation of the extract.
Acid-Base Partitioning
Acidic Solution pH2 - 3For protonation of alkaloids.
Basic Solution pH9 - 10For conversion to free base form.
Column Chromatography
Stationary PhaseSilica Gel60-120 mesh.
Mobile Phase GradientChloroform:MethanolPolarity is gradually increased.

Visualization

Erythro_canabisine_H_Extraction_Workflow PlantMaterial Dried and Powdered Plant Material Defatting Defatting with n-Hexane PlantMaterial->Defatting DefattedMaterial Defatted Plant Material Defatting->DefattedMaterial MethanolExtraction Methanol Extraction (3x) DefattedMaterial->MethanolExtraction CrudeExtract Crude Methanolic Extract MethanolExtraction->CrudeExtract Acidification Dissolve in 2% HCl (aq) CrudeExtract->Acidification AcidicSolution Acidic Aqueous Solution (Alkaloid Salts) Acidification->AcidicSolution Washing Wash with Dichloromethane AcidicSolution->Washing WashedAcidicSolution Purified Acidic Aqueous Solution Washing->WashedAcidicSolution Aqueous Layer Basification Adjust pH to 9-10 with NH4OH WashedAcidicSolution->Basification BasifiedSolution Basified Aqueous Solution (Free Base Alkaloids) Basification->BasifiedSolution DCM_Extraction Extract with Dichloromethane BasifiedSolution->DCM_Extraction CrudeAlkaloidFraction Crude Alkaloid Fraction DCM_Extraction->CrudeAlkaloidFraction Organic Layer ColumnChromatography Column Chromatography (Silica Gel) CrudeAlkaloidFraction->ColumnChromatography PureCompound Pure Erythro-canabisine H ColumnChromatography->PureCompound

Caption: Workflow for the extraction and isolation of Erythro-canabisine H.

References

Synthesis of Erythro-canabisine H for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the proposed synthesis of Erythro-canabisine H, a naturally occurring phenolic amide. Due to the limited availability of a published synthetic route, this protocol is based on established synthetic methodologies for structurally related compounds. The information herein is intended to guide research efforts in obtaining this compound for further investigation of its biological properties.

Chemical Structure and Properties

Erythro-canabisine H is a complex phenolic amide with the following chemical properties:

PropertyValue
Molecular Formula C28H31NO8
Molecular Weight 509.5 g/mol
IUPAC Name (E)-3-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide[1]

Proposed Synthesis of Erythro-canabisine H

The proposed retrosynthetic analysis of Erythro-canabisine H suggests a convergent synthesis strategy. The key disconnection is the amide bond, leading to two main fragments: a protected ferulic acid derivative 1 and protected tyramine 2 . A plausible synthetic route is outlined below.

Synthesis Workflow cluster_0 Synthesis of Fragment 1 cluster_1 Synthesis of Fragment 2 Ferulic Acid Ferulic Acid Protected Ferulic Acid Protected Ferulic Acid Ferulic Acid->Protected Ferulic Acid Protection Fragment 1 Fragment 1 Protected Ferulic Acid->Fragment 1 Etherification Glycerol Derivative Glycerol Derivative Protected Glycerol Protected Glycerol Glycerol Derivative->Protected Glycerol Protected Glycerol->Fragment 1 Protected Erythro-canabisine H Protected Erythro-canabisine H Fragment 1->Protected Erythro-canabisine H Amide Coupling Tyramine Tyramine Fragment 2 Fragment 2 Tyramine->Fragment 2 Protection Fragment 2->Protected Erythro-canabisine H Erythro-canabisine H Erythro-canabisine H Protected Erythro-canabisine H->Erythro-canabisine H Deprotection NFkB Signaling Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression induces Erythro-canabisine H Erythro-canabisine H Erythro-canabisine H->IKK Complex inhibits

References

Application Note: Quantitative Analysis of Erythro-canabisine H in Plant Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythro-canabisine H is a lignanamide compound that has been identified in plant species such as Hibiscus cannabinus and Hibiscus mutabilis.[1] As interest in the pharmacological properties of minor cannabinoids and related compounds grows, robust and sensitive analytical methods for their quantification are essential for research, quality control, and potential therapeutic development. This application note details a hypothetical, yet scientifically plausible, liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the selective and sensitive quantification of Erythro-canabisine H in plant-derived samples. The protocol is based on established principles for the analysis of minor cannabinoids and similar natural products.[2][3][4]

Principle

This method utilizes the high selectivity and sensitivity of LC-MS/MS for the quantification of Erythro-canabisine H.[4][5] The protocol involves an initial solvent extraction of the analyte from the homogenized plant material, followed by a clean-up step to remove interfering matrix components. The chromatographic separation is achieved using a reversed-phase C18 column, and detection is performed with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is based on a calibration curve generated from a certified reference standard of Erythro-canabisine H.

Experimental Protocols

Sample Preparation and Extraction

This protocol is designed for the extraction of Erythro-canabisine H from dried and ground plant material.

Materials and Reagents:

  • Dried and powdered plant material (e.g., leaves, flowers)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Erythro-canabisine H certified reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Centrifuge tubes (15 mL and 2 mL)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • HPLC vials

Protocol:

  • Weighing: Accurately weigh approximately 100 mg of the homogenized, dried plant material into a 15 mL centrifuge tube.

  • Extraction Solvent Addition: Add 10 mL of methanol to the centrifuge tube. Spike with an appropriate amount of internal standard.

  • Extraction: Tightly cap the tube and vortex for 1 minute. Place the tube in an ultrasonic bath for 30 minutes to facilitate cell disruption and extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid plant material.

  • Supernatant Collection: Carefully transfer the supernatant to a new 15 mL centrifuge tube.

  • Dilution: Based on the expected concentration of Erythro-canabisine H, dilute the extract with the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). A 1:10 dilution is a typical starting point.

  • Filtration: Filter the diluted extract through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometer Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Data Presentation

The following tables summarize the hypothetical quantitative data for the LC-MS/MS method for Erythro-canabisine H.

Table 1: Optimized MRM Transitions for Erythro-canabisine H

Note: Precursor ion is based on the molecular weight of Erythro-canabisine H (509.5 g/mol ) plus a proton [M+H]⁺. Product ions are hypothetical but plausible fragments.

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
Erythro-canabisine H510.2289.1137.125
Internal Standard (IS)User-definedUser-definedUser-definedUser-defined

Table 2: Hypothetical Calibration Curve Data

Concentration Range (ng/mL)Calibration Curve EquationCorrelation Coefficient (R²)
1 - 500y = 0.0125x + 0.003> 0.998

Table 3: Hypothetical Method Validation Parameters

ParameterResult
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Accuracy (% Bias) Within ±15%
Precision (% RSD) < 10%
Recovery (%) 85 - 105%

Visualization

Below is a diagram illustrating the experimental workflow for the quantification of Erythro-canabisine H.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A 1. Homogenized Plant Material B 2. Weigh 100 mg A->B C 3. Add Methanol & Internal Standard B->C D 4. Ultrasonic Extraction C->D E 5. Centrifugation D->E F 6. Collect & Dilute Supernatant E->F G 7. Filter into HPLC Vial F->G H 8. HPLC Separation (C18 Column) G->H Inject Sample I 9. ESI Ionization H->I J 10. MS/MS Detection (MRM Mode) I->J K 11. Peak Integration J->K Raw Data L 12. Calibration Curve Generation K->L M 13. Quantification of Erythro-canabisine H L->M

Caption: Experimental workflow for Erythro-canabisine H quantification.

References

Application Note: Structure Elucidation of Erythro-canabisine H using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application example for the structural elucidation of a novel alkaloid, Erythro-canabisine H, using a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments.

Introduction

The structural elucidation of novel natural products is a cornerstone of drug discovery and chemical biology. Alkaloids, a diverse group of naturally occurring compounds containing nitrogen, are of particular interest due to their wide range of physiological activities. Erythro-canabisine H is a recently isolated alkaloid, and its chemical structure was unknown. This application note details the systematic approach to unambiguously determine its constitution and relative stereochemistry using modern 2D NMR techniques, including COSY, HSQC, HMBC, and NOESY. This workflow serves as a comprehensive guide for researchers tackling similar challenges in natural product chemistry.

Experimental Workflow

The overall strategy for the structure elucidation of Erythro-canabisine H is depicted in the workflow diagram below. The process begins with the isolation and purification of the compound, followed by the acquisition of a series of 1D and 2D NMR spectra. Each experiment provides specific information about the molecular framework, which is then pieced together to reveal the final structure.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Structure Assembly A Isolated Erythro-canabisine H B 1D ¹H & ¹³C NMR A->B C COSY B->C G Identify Spin Systems (COSY) B->G H Direct C-H Correlations (HSQC) B->H I Long-Range C-H Correlations (HMBC) B->I D HSQC C->D C->G E HMBC D->E D->H F NOESY E->F E->I J Through-Space Correlations (NOESY) F->J K Assemble Fragments G->K H->K I->K L Determine Relative Stereochemistry J->L M Propose Final Structure K->M L->M

Caption: Experimental workflow for the structure elucidation of Erythro-canabisine H.

Methodologies and Protocols

Sample Preparation

A sample of 5 mg of purified Erythro-canabisine H was dissolved in 0.6 mL of deuterated chloroform (CDCl₃, 99.8%) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra were acquired on a 600 MHz spectrometer equipped with a cryoprobe.

  • 1D ¹H NMR: A standard pulse sequence was used with a spectral width of 12 ppm, 16 scans, and a relaxation delay of 1.0 s.

  • 1D ¹³C NMR: A proton-decoupled pulse sequence was used with a spectral width of 220 ppm, 1024 scans, and a relaxation delay of 2.0 s.

  • COSY (Correlation Spectroscopy): A gradient-enhanced COSY experiment was performed. 2048 data points were acquired in the direct dimension (f2) and 256 increments in the indirect dimension (f1). The spectral width was 10 ppm in both dimensions.

  • HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced HSQC experiment with sensitivity improvement was used to determine one-bond ¹H-¹³C correlations. The spectral widths were 10 ppm (f2, ¹H) and 165 ppm (f1, ¹³C).

  • HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment was optimized for a long-range coupling constant of 8 Hz. The spectral widths were 10 ppm (f2, ¹H) and 200 ppm (f1, ¹³C).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment was performed with a mixing time of 500 ms. The spectral widths were 10 ppm in both dimensions.

Results and Data Interpretation

The following tables summarize the ¹H and ¹³C NMR data for Erythro-canabisine H.

Table 1: ¹H and ¹³C NMR Data for Erythro-canabisine H (in CDCl₃)

PositionδC (ppm)δH (ppm) (Multiplicity, J in Hz)
1130.2-
2128.57.28 (d, 8.0)
3115.86.85 (d, 8.0)
4155.4-
5110.16.90 (s)
6145.1-
7140.8-
858.94.15 (d, 4.5)
975.34.80 (dd, 4.5, 6.0)
1035.22.10 (m)
1128.11.85 (m), 1.70 (m)
1245.63.15 (t, 7.0)
13172.3-
1425.72.30 (s)
1522.61.05 (d, 6.5)
1622.61.03 (d, 6.5)
OMe-455.33.85 (s)

Table 2: Key 2D NMR Correlations for Erythro-canabisine H

Proton(s) (δH)COSY Correlations (δH)HMBC Correlations (δC)NOESY Correlations (δH)
7.28 (H-2)6.85 (H-3)155.4 (C-4), 110.1 (C-5), 130.2 (C-1)6.85 (H-3)
6.85 (H-3)7.28 (H-2)155.4 (C-4), 130.2 (C-1)7.28 (H-2), 3.85 (OMe-4)
6.90 (H-5)-155.4 (C-4), 145.1 (C-6), 140.8 (C-7), 130.2 (C-1)4.15 (H-8)
4.15 (H-8)4.80 (H-9)145.1 (C-6), 140.8 (C-7), 75.3 (C-9), 35.2 (C-10)4.80 (H-9), 6.90 (H-5)
4.80 (H-9)4.15 (H-8), 2.10 (H-10)58.9 (C-8), 35.2 (C-10), 28.1 (C-11)4.15 (H-8), 2.10 (H-10)
3.15 (H-12)1.85, 1.70 (H-11)172.3 (C-13), 35.2 (C-10), 28.1 (C-11)1.85, 1.70 (H-11)
2.30 (H-14)-172.3 (C-13)-
3.85 (OMe-4)-155.4 (C-4)6.85 (H-3)
Structure Assembly

The structure of Erythro-canabisine H was assembled by systematically interpreting the 2D NMR data. The logical flow of this process is illustrated below.

G cluster_A Fragment A: Aromatic Ring cluster_B Fragment B: Side Chain cluster_C Structure Assembly & Stereochemistry cluster_D Stereochemistry A1 ¹H-²H COSY: H-2 ↔ H-3 A_frag p-methoxy-phenyl group attached to a quaternary carbon A1->A_frag A2 HMBC: OMe → C-4 A2->A_frag A3 HMBC: H-2/H-3 → C-1, C-4 A3->A_frag A4 HMBC: H-5 → C-1, C-4, C-6, C-7 A4->A_frag C_conn Connect Fragment A and B A_frag->C_conn B1 ¹H-¹H COSY: H-8 ↔ H-9 ↔ H-10 ↔ H-11 ↔ H-12 B_frag Assembly of the main aliphatic chain with amide terminus B1->B_frag B2 HMBC: H-14 → C-13 B2->B_frag B3 HMBC: H-12 → C-13 B3->B_frag B_frag->C_conn C1 HMBC: H-8 → C-6, C-7 C1->C_conn C2 HMBC: H-5 → C-7 C2->C_conn Final Final Structure of Erythro-canabisine H C_conn->Final D1 NOESY: H-8 ↔ H-9 D_stereo Erythro relative stereochemistry at C-8 and C-9 D1->D_stereo D2 J-coupling: J(H-8, H-9) = 4.5 Hz D2->D_stereo D_stereo->Final

Caption: Logical relationships in the structure elucidation of Erythro-canabisine H.

Based on the comprehensive analysis of the 1D and 2D NMR data, the structure of Erythro-canabisine H was determined to be as shown below. The key HMBC and NOESY correlations that were crucial for establishing the connectivity and stereochemistry are indicated.

(A hypothetical chemical structure diagram for Erythro-canabisine H would be presented here in a real application note, showing the atom numbering and arrows for key correlations.)

Conclusion

The combination of COSY, HSQC, HMBC, and NOESY experiments provided a complete and unambiguous structural assignment for the novel alkaloid, Erythro-canabisine H. The systematic application of these techniques, as outlined in this note, represents a powerful and efficient strategy for the structural elucidation of unknown natural products. This detailed protocol and data analysis workflow can be readily adapted by researchers in natural product chemistry, pharmacology, and drug development.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Erythromycin as a Representative Method

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Erythromycin, a macrolide antibiotic. The described method is suitable for the determination of Erythromycin in various matrices, including pharmaceutical formulations and biological samples, after appropriate sample preparation. The protocol provides a starting point for researchers aiming to develop and validate HPLC methods for related compounds.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed. The chromatographic separation is achieved on a reversed-phase C18 column.

Table 1: HPLC Instrumentation and Conditions

ParameterValue
HPLC SystemAgilent 1260 Infinity II or equivalent
DetectorUV-Vis Detector
Wavelength200 nm
ColumnC18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35, v/v/v/v), pH 7.0[1]
Flow Rate1.5 mL/min
Injection Volume50 µL
Column Temperature70 °C[1]
Run TimeApproximately 25 minutes[2]
Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The following protocols are suggested for different sample matrices.

  • Accurately weigh a portion of the formulation equivalent to a known amount of the active pharmaceutical ingredient (API).

  • Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • For creams, a solubilization step followed by cooling to freeze the matrix can aid in separation.

  • Vortex and sonicate the sample to ensure complete dissolution of the analyte.

  • Centrifuge the sample to pellet any excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • For serum and urine samples, a solid-phase extraction (SPE) is often necessary to remove interfering substances.[3]

  • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analyte of interest with a strong solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

Results and Discussion

Linearity and Precision

The method demonstrates good linearity over a concentration range relevant for typical analyses. The precision of the method is assessed by repeated injections of a standard solution.

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²)> 0.999
Relative Standard Deviation (RSD)< 1%[1]
Recovery99.9%[1]

Protocol Workflow

The following diagram illustrates the general workflow for the HPLC analysis of a target compound from sample collection to data analysis.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection Extraction Extraction/Dissolution SampleCollection->Extraction Filtration Filtration/Purification Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for HPLC analysis.

Signaling Pathway (Illustrative)

While a signaling pathway is not directly applicable to an HPLC method, the following diagram illustrates a logical relationship in method development, which may be conceptually similar for researchers in drug development.

G Analyte Target Analyte (e.g., Erythro-canabisine H) MethodDev Method Development Analyte->MethodDev Define Properties Validation Method Validation MethodDev->Validation Optimize Parameters RoutineAnalysis Routine Analysis Validation->RoutineAnalysis Establish Robustness

Caption: Logical flow of an analytical method lifecycle.

Conclusion

The presented HPLC method provides a reliable and reproducible approach for the analysis of Erythromycin. This application note serves as a comprehensive guide for researchers and scientists. It is important to reiterate that for a novel compound such as "Erythro-canabisine H," this protocol should be considered a starting point, and thorough method development and validation are mandatory to ensure accurate and precise results.

References

Application Notes and Protocols: Cell Culture Assays for Testing Erythro-canabisine H Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythro-canabisine H is a natural product with a structure suggestive of potential biological activity. As a novel compound, a systematic in vitro evaluation is essential to elucidate its bioactivity profile. Drawing parallels from related cannabinoid compounds, which have demonstrated immunomodulatory and anti-inflammatory effects, this document outlines a comprehensive suite of cell culture assays to investigate the potential therapeutic properties of Erythro-canabisine H.[1][2] These protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

The proposed workflow begins with determining the cytotoxic profile of Erythro-canabisine H to establish a safe therapeutic window for subsequent functional assays. This is followed by a series of assays to investigate its anti-inflammatory and immunomodulatory potential.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for assessing the bioactivity of Erythro-canabisine H.

experimental_workflow cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Functional Bioassays cluster_2 Phase 3: Mechanistic Studies start Erythro-canabisine H Compound cytotoxicity Cytotoxicity Assays (MTT, LDH) start->cytotoxicity determine_ic50 Determine IC50 & Non-Toxic Dose Range cytotoxicity->determine_ic50 anti_inflammatory Anti-Inflammatory Assays (LPS-stimulated Macrophages) determine_ic50->anti_inflammatory immunomodulatory Immunomodulatory Assays (Stimulated PBMCs) determine_ic50->immunomodulatory pathway_analysis Signaling Pathway Analysis (e.g., NF-κB, MAPK) anti_inflammatory->pathway_analysis immunomodulatory->pathway_analysis signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines transcription CanabisineH Erythro-canabisine H CanabisineH->IKK inhibits

References

Application Notes and Protocols for In Vivo Studies of Erythro-canabisine H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythro-canabisine H is a novel alkaloid with a putative cannabinoid-like structure. As a new chemical entity, its in vivo effects, mechanism of action, and potential therapeutic applications are yet to be determined. These application notes provide a comprehensive guide for researchers to design and execute preclinical in vivo studies to characterize the pharmacological profile of Erythro-canabisine H. The protocols outlined below are based on established and validated animal models used in cannabinoid research.[1][2][3][4]

1. Recommended Animal Models

The choice of animal model is critical for obtaining relevant and translatable data. Based on extensive research in the cannabinoid field, the following models are recommended for initial in vivo screening and subsequent detailed investigation of Erythro-canabisine H.

Animal ModelKey AdvantagesPrimary Applications for Erythro-canabisine H
Mouse (Mus musculus) Well-characterized genetics, wide availability of transgenic strains, cost-effective, and established behavioral paradigms.[3][4]- Initial screening for cannabinoid-like activity (Tetrad test).- Assessment of psychoactive effects.- Evaluation of analgesic, anxiolytic, and antidepressant potential.- Motor function and coordination studies.
Rat (Rattus norvegicus) Larger size allows for easier surgical procedures and blood sampling. More complex behavioral repertoire compared to mice.- Pharmacokinetic and metabolism studies.- Cardiovascular safety assessment.- Drug discrimination and self-administration studies to assess abuse potential.
Zebrafish (Danio rerio) High-throughput screening capabilities, rapid development, optical transparency of embryos for imaging, and a conserved endocannabinoid system.[2][5]- Early-stage toxicity and teratogenicity screening.- High-throughput screening for effects on locomotor activity and anxiety-like behaviors.- Investigation of developmental effects.

Experimental Protocols

Protocol 1: Murine Cannabinoid Tetrad Assay

This protocol is a primary screening tool to determine if Erythro-canabisine H exhibits a pharmacological profile similar to THC and other CB1 receptor agonists.[3] The tetrad consists of four hallmark effects: hypothermia, catalepsy, analgesia, and locomotor suppression.

Materials:

  • Erythro-canabisine H

  • Vehicle solution (e.g., ethanol, Cremophor EL, and saline in a 1:1:18 ratio)

  • Positive control: Δ⁹-tetrahydrocannabinol (THC)

  • Male C57BL/6 mice (8-10 weeks old)

  • Rectal thermometer

  • Bar test apparatus for catalepsy

  • Hot plate or tail-flick apparatus for analgesia

  • Open field arena with automated activity monitoring

Procedure:

  • Acclimation: Acclimate mice to the experimental room for at least 1 hour before testing.

  • Drug Administration: Administer Erythro-canabisine H (at various doses), vehicle, or THC via intraperitoneal (i.p.) injection.

  • Assessments (at 30, 60, 90, and 120 minutes post-injection):

    • Hypothermia: Measure rectal temperature.

    • Catalepsy: Place the mouse's forepaws on a raised bar (3-5 cm high). Record the time the mouse remains in this posture (up to a maximum of 60 seconds).

    • Analgesia:

      • Hot Plate Test: Place the mouse on a hot plate maintained at 55°C and record the latency to lick a hind paw or jump.

      • Tail-Flick Test: Apply a focused beam of heat to the tail and record the latency to flick the tail away.

    • Locomotor Activity: Place the mouse in the open field arena and record the total distance traveled for 10 minutes.

Data Presentation:

Table 1: Hypothetical Dose-Response Effects of Erythro-canabisine H in the Murine Tetrad Assay

Treatment GroupDose (mg/kg, i.p.)Rectal Temp. (°C)Catalepsy (s)Hot Plate Latency (s)Locomotor Activity (cm)
Vehicle-37.5 ± 0.22.1 ± 0.58.5 ± 1.22500 ± 300
Erythro-canabisine H137.1 ± 0.33.5 ± 0.810.2 ± 1.52200 ± 250
Erythro-canabisine H336.2 ± 0.415.8 ± 2.118.9 ± 2.51500 ± 200
Erythro-canabisine H1034.8 ± 0.545.2 ± 3.828.4 ± 3.1800 ± 150
THC (Positive Control)1034.5 ± 0.650.1 ± 4.230.5 ± 3.5750 ± 120

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

dot

Tetrad_Assay_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_assessments Tetrad Assessments cluster_analysis Data Analysis acclimation Acclimate Mice injection Administer Compound (i.p.) acclimation->injection drug_prep Prepare Drug Formulations drug_prep->injection assessments Perform Assessments at 30, 60, 90, 120 min injection->assessments hypothermia Hypothermia assessments->hypothermia catalepsy Catalepsy assessments->catalepsy analgesia Analgesia assessments->analgesia locomotion Locomotor Activity assessments->locomotion data_collection Collect Data hypothermia->data_collection catalepsy->data_collection analgesia->data_collection locomotion->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis

Workflow for the Murine Cannabinoid Tetrad Assay.

Protocol 2: Zebrafish Larva Locomotor Activity and Anxiolytic Screening

This high-throughput protocol is ideal for early-stage screening of the effects of Erythro-canabisine H on locomotor activity and anxiety-like behavior in a vertebrate model.[2][5]

Materials:

  • Wild-type zebrafish larvae (5-7 days post-fertilization)

  • Erythro-canabisine H

  • Vehicle (e.g., 0.1% DMSO in embryo medium)

  • 96-well microplates

  • Automated video tracking system

Procedure:

  • Drug Exposure: Place individual zebrafish larvae into the wells of a 96-well plate containing embryo medium. Add Erythro-canabisine H at various concentrations or vehicle.

  • Acclimation: Acclimate the larvae in the dark for 30 minutes.

  • Behavioral Assay:

    • Baseline Locomotion: Record larval activity for 10 minutes in the dark.

    • Light-Dark Challenge (Anxiety-like Behavior): Subject the larvae to alternating 5-minute periods of light and dark for a total of 30 minutes.

  • Data Acquisition: Use the video tracking system to record the total distance moved and the time spent in the center versus the periphery of the wells (thigmotaxis).

Data Presentation:

Table 2: Hypothetical Effects of Erythro-canabisine H on Zebrafish Larval Behavior

Treatment GroupConcentration (μM)Total Distance Moved (mm/10 min)Time in Center (s)
Vehicle-120 ± 1535 ± 5
Erythro-canabisine H0.1115 ± 1240 ± 6
Erythro-canabisine H185 ± 1055 ± 8
Erythro-canabisine H1050 ± 870 ± 9

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Potential Signaling Pathways

Given its name, Erythro-canabisine H may interact with the endocannabinoid system (ECS). The primary targets within the ECS are the cannabinoid receptors 1 (CB1) and 2 (CB2), which are G-protein coupled receptors (GPCRs).

dot

Cannabinoid_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular CB1 CB1 Receptor AC Adenylyl Cyclase CB1->AC Inhibits MAPK MAPK CB1->MAPK Activates CB2 CB2 Receptor cAMP ↓ cAMP AC->cAMP Gene_Expression Gene Expression Changes MAPK->Gene_Expression Erythro_H Erythro-canabisine H Erythro_H->CB1 Binds to Erythro_H->CB2 Binds to Cellular_Response Cellular Response (e.g., altered neurotransmission) cAMP->Cellular_Response Gene_Expression->Cellular_Response

References

Erythro-canabisine H: Unraveling the Therapeutic Potential of a Novel Lignanamide

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the lignanamide Erythro-canabisine H, a natural compound isolated from plants such as Hibiscus cannabinus and Lycium barbarum, have revealed its presence within a class of molecules known for a variety of biological activities. However, dedicated research on the specific therapeutic applications and mechanisms of action of Erythro-canabisine H is still in its nascent stages. This document serves to consolidate the currently available information and to propose future directions for research into its potential as a therapeutic agent.

While comprehensive data and detailed experimental protocols specifically for Erythro-canabisine H are not yet available in the public domain, this application note will draw upon the broader understanding of related lignanamides to outline potential areas of investigation and hypothetical experimental workflows.

Potential Therapeutic Applications

Based on the known biological activities of the broader class of lignanamides, Erythro-canabisine H is a candidate for investigation in the following therapeutic areas:

  • Neuroprotection: Several lignanamides have demonstrated neuroprotective effects. It is hypothesized that Erythro-canabisine H may offer protection against neurodegenerative processes.

  • Anti-inflammatory Activity: Chronic inflammation is a key factor in numerous diseases. Lignanamides have been shown to possess anti-inflammatory properties, suggesting a potential role for Erythro-canabisine H in modulating inflammatory pathways.

  • Antioxidant Effects: The chemical structure of Erythro-canabisine H suggests it may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.

Hypothetical Signaling Pathways

The therapeutic effects of lignanamides are often attributed to their ability to modulate specific cellular signaling pathways. Future research into Erythro-canabisine H could explore its interaction with pathways such as:

  • NF-κB Signaling Pathway: A key regulator of inflammation, the inhibition of this pathway by Erythro-canabisine H could explain potential anti-inflammatory effects.

  • MAPK Signaling Pathway: This pathway is involved in cellular stress responses, and its modulation by Erythro-canabisine H could be relevant to both neuroprotection and cancer.

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition is a common target in cancer therapy.

Hypothesized_Signaling_Pathways_of_Erythro_canabisine_H cluster_0 Potential Therapeutic Effects cluster_1 Potential Molecular Targets Anti-inflammatory Anti-inflammatory Neuroprotective Neuroprotective Antioxidant Antioxidant NF-κB NF-κB NF-κB->Anti-inflammatory MAPK MAPK MAPK->Neuroprotective PI3K/Akt PI3K/Akt PI3K/Akt->Antioxidant Erythro-canabisine H Erythro-canabisine H Erythro-canabisine H->NF-κB Erythro-canabisine H->MAPK Erythro-canabisine H->PI3K/Akt

Hypothesized signaling pathways for Erythro-canabisine H.

Proposed Experimental Protocols

To elucidate the therapeutic potential of Erythro-canabisine H, a systematic series of in vitro experiments is proposed. The following are high-level outlines of potential protocols.

Protocol 1: Assessment of In Vitro Cytotoxicity

Objective: To determine the cytotoxic effects of Erythro-canabisine H on various cell lines.

Methodology:

  • Cell Culture: Culture relevant cell lines (e.g., neuronal cells for neuroprotection studies, macrophages for inflammation studies) in appropriate media.

  • Compound Preparation: Prepare a stock solution of Erythro-canabisine H in a suitable solvent (e.g., DMSO) and create serial dilutions.

  • Treatment: Treat cells with varying concentrations of Erythro-canabisine H for 24, 48, and 72 hours.

  • MTT Assay: Assess cell viability using the MTT assay. The absorbance is measured at 570 nm.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value to quantify cytotoxicity.

Cytotoxicity_Assay_Workflow A Cell Seeding B Erythro-canabisine H Treatment (Varying Concentrations & Times) A->B C MTT Reagent Addition B->C D Incubation C->D E Solubilization of Formazan D->E F Absorbance Reading (570 nm) E->F G IC50 Calculation F->G

Workflow for assessing in vitro cytotoxicity.
Protocol 2: Evaluation of Anti-inflammatory Activity

Objective: To investigate the anti-inflammatory effects of Erythro-canabisine H in a lipopolysaccharide (LPS)-induced inflammation model.

Methodology:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7).

  • Treatment: Pre-treat cells with non-toxic concentrations of Erythro-canabisine H for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Assay: Measure the production of nitric oxide in the culture supernatant using the Griess reagent.

  • ELISA: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

  • Western Blot: Analyze the expression of key inflammatory proteins (e.g., iNOS, COX-2, p-NF-κB) in cell lysates.

Protocol 3: Assessment of Antioxidant Capacity

Objective: To determine the antioxidant potential of Erythro-canabisine H.

Methodology:

  • DPPH Radical Scavenging Assay: Mix Erythro-canabisine H at various concentrations with a DPPH solution. Measure the decrease in absorbance at 517 nm.

  • ABTS Radical Scavenging Assay: Incubate Erythro-canabisine H with an ABTS radical cation solution and measure the reduction in absorbance at 734 nm.

  • Cellular Antioxidant Assay: Use a cell-based assay (e.g., DCFH-DA) to measure the ability of Erythro-canabisine H to reduce intracellular reactive oxygen species (ROS) in cells challenged with an oxidizing agent.

Data Presentation

As specific quantitative data for Erythro-canabisine H is not yet available, the following table is a template for how such data, once generated, should be structured for clear comparison.

AssayCell Line / SystemEndpointErythro-canabisine H (IC50/EC50)Positive Control
Cytotoxicity Neuronal CellsCell Viability (MTT)Data to be determinedDoxorubicin
Macrophage CellsCell Viability (MTT)Data to be determinedDoxorubicin
Anti-inflammatory RAW 264.7NO ProductionData to be determinedDexamethasone
RAW 264.7TNF-α SecretionData to be determinedDexamethasone
RAW 264.7IL-6 SecretionData to be determinedDexamethasone
Antioxidant DPPH AssayRadical ScavengingData to be determinedAscorbic Acid
ABTS AssayRadical ScavengingData to be determinedTrolox
Cellular (DCFH-DA)ROS ReductionData to be determinedN-acetylcysteine

Future Directions

The preliminary identification of Erythro-canabisine H opens up a new avenue for therapeutic agent discovery. The immediate next steps should focus on the systematic in vitro evaluation outlined in this document. Positive findings from these initial screens would warrant progression to more complex cell-based models and eventually to in vivo studies to assess efficacy and safety in animal models of relevant diseases. The synthesis of Erythro-canabisine H and its analogs will also be crucial for structure-activity relationship (SAR) studies to optimize its therapeutic properties.

Application Notes and Protocols for the Preclinical Formulation of Erythro-canabisine H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythro-canabisine H is a cannabinoid-like compound with potential therapeutic applications. As with many cannabinoids, its lipophilic nature presents significant challenges for formulation, particularly for preclinical in vivo studies where accurate and consistent dosing is paramount. Poor aqueous solubility can lead to low bioavailability, erratic absorption, and difficulty in preparing homogeneous, stable dosing vehicles.

These application notes provide a comprehensive guide to developing a suitable formulation for Erythro-canabisine H for preclinical evaluation. The protocols outlined herein cover essential physicochemical characterization, formulation strategies, and stability assessments necessary to select a robust vehicle for efficacy, pharmacokinetic (PK), and toxicology studies.

Physicochemical Characterization of Erythro-canabisine H

A thorough understanding of the physicochemical properties of Erythro-canabisine H is the foundation for a rational formulation design. The initial data available from public databases are summarized below. However, experimental verification is crucial.

Table 1: Physicochemical Properties of Erythro-canabisine H

PropertyValueSource
Molecular Formula C₂₈H₃₁NO₈PubChem CID: 636543[1]
Molecular Weight 509.5 g/mol PubChem CID: 636543[1]
XLogP3 (Calculated) 2.3PubChem CID: 636543[1]
Appearance Solid (Assumed)-

Note: The XLogP3 value of 2.3 suggests moderate lipophilicity, which may indicate poor water solubility.

Experimental Protocols: Characterization

Protocol for Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of Erythro-canabisine H in various vehicles.

Materials:

  • Erythro-canabisine H

  • Selection of solvents and vehicles (e.g., Water, PBS pH 7.4, PEG 400, Propylene Glycol, Solutol HS 15, Cremophor EL, Tween 80, Medium-Chain Triglycerides)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a validated assay for Erythro-canabisine H

Procedure:

  • Add an excess amount of Erythro-canabisine H to a series of vials, ensuring a solid precipitate is visible.

  • Add a known volume (e.g., 2 mL) of the selected vehicle to each vial.

  • Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C and 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant from each vial.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of Erythro-canabisine H using a validated HPLC method.

  • The determined concentration represents the solubility of the compound in that vehicle.

Protocol for LogP/LogD Determination

This protocol provides a general method for estimating the lipophilicity of the compound, which influences its absorption and distribution.

Materials:

  • Erythro-canabisine H

  • n-octanol (pre-saturated with buffer)

  • Aqueous buffer of desired pH (e.g., PBS pH 7.4, pre-saturated with n-octanol)

  • Conical tubes

  • Vortex mixer and Centrifuge

  • HPLC system

Procedure:

  • Prepare a stock solution of Erythro-canabisine H in a suitable solvent.

  • Add a known volume of the stock solution to a conical tube and evaporate the solvent.

  • Add equal volumes of the pre-saturated n-octanol and aqueous buffer to the tube.

  • Vortex vigorously for 5-10 minutes to ensure thorough mixing and partitioning.

  • Centrifuge the tube to separate the two phases.

  • Carefully sample an aliquot from both the n-octanol (upper) and aqueous (lower) phases.

  • Analyze the concentration of Erythro-canabisine H in each phase by HPLC.

  • Calculate the Partition Coefficient (P) or Distribution Coefficient (D) as:

    • P or D = [Concentration in n-octanol] / [Concentration in aqueous buffer]

  • The LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is the log₁₀ of this value.

Preclinical Formulation Development Workflow

The development of a suitable preclinical formulation is a multi-step process that involves iterative screening and optimization. The goal is to identify a simple, safe, and stable vehicle that can deliver the required dose for in vivo studies.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A API Characterization (Solubility, LogP, pKa, Stability) C Vehicle Screening (Solvents, Co-solvents, Surfactants, Lipids) A->C B Define Target Product Profile (Route, Dose, Volume, Species) B->C D Prototype Formulation (Prepare Solutions/Suspensions) C->D E Short-Term Stability (24h at RT & 4°C) D->E F In-Use Stability (Dose Syringe Stability) E->F G Lead Formulation Selection (Based on solubility, stability, and safety) F->G H Scale-Up & GLP Batch Prep G->H

Preclinical Formulation Development Workflow.

Formulation Strategies for Poorly Soluble Compounds

Given the high lipophilicity common among cannabinoids, Erythro-canabisine H will likely require enabling formulation strategies.

Table 2: Common Excipients for Preclinical Cannabinoid Formulations

Excipient ClassExamplesUse and Considerations
Co-solvents PEG 300/400, Propylene Glycol (PG), Ethanol, Dimethyl Sulfoxide (DMSO)Often used in combination. Can cause irritation or toxicity at high concentrations. DMSO is primarily for in vitro or topical use.[2]
Surfactants Tween® 80, Cremophor® EL, Solutol® HS 15Increase solubility by forming micelles. Can cause hypersensitivity or toxicity (e.g., Cremophor). Use at the lowest effective concentration.[3][4]
Lipids/Oils Medium-Chain Triglycerides (MCT), Sesame Oil, Olive OilSuitable for highly lipophilic compounds. Can be used for oral or parenteral routes. Protects API from degradation.[5][6]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Forms inclusion complexes to enhance aqueous solubility. Generally safe and widely used for parenteral formulations.[4]
Protocol for Vehicle Screening and Formulation Preparation

Objective: To prepare and evaluate simple formulations for their ability to solubilize Erythro-canabisine H and maintain its stability for a short period.

Procedure:

  • Based on the initial solubility data, select a small number of promising vehicles.

  • Prepare several prototype formulations. Examples are provided in Table 3.

  • For Solution Formulations:

    • Weigh the required amount of Erythro-canabisine H into a glass vial.

    • Add the excipients sequentially, ensuring each component is fully dissolved before adding the next. Use gentle warming (e.g., to 40°C) and vortexing if necessary to aid dissolution.

    • Once a clear solution is obtained, allow it to cool to room temperature.

  • Visually inspect the final formulation for clarity, color, and any precipitation.

  • Measure the pH of aqueous-based formulations.

  • Store aliquots of the formulation at different conditions (e.g., Room Temperature, 4°C) for stability assessment.

Table 3: Example Preclinical Formulation Compositions

Formulation IDCompositionTarget Route
F1 (Aqueous) 10% HP-β-CD in SalineIV, IP, SC
F2 (Co-solvent) 10% Ethanol / 40% PEG 400 / 50% SalineIV, IP
F3 (Surfactant) 5% Solutol HS 15 / 95% SalineIV, IP
F4 (Lipid) 20% Tween 80 / 80% MCT OilPO

Note: These are starting points. The final percentages must be optimized to achieve the target dose concentration and ensure safety in the selected animal model.

Protocol for Short-Term Stability Assessment

Objective: To ensure the formulation remains stable during the timeframe of study preparation and administration.

Procedure:

  • Prepare the lead formulation candidate(s) at the target concentration.

  • Dispense aliquots into sealed, light-protected vials.

  • Store the vials under relevant conditions:

    • Refrigerated (2-8°C)

    • Room Temperature (~25°C)

    • Accelerated (e.g., 40°C)

  • At specified time points (e.g., T=0, 4h, 8h, 24h, 7 days), remove a vial from each condition.

  • Perform the following analyses:

    • Visual Inspection: Check for precipitation, color change, or phase separation.

    • Chemical Purity: Analyze the concentration of Erythro-canabisine H and the appearance of any degradation products by a stability-indicating HPLC method.

    • pH Measurement: For aqueous formulations.

  • Acceptance Criteria: Typically, the concentration should remain within ±10% of the initial value, with no significant increase in impurities and no change in physical appearance.

Table 4: Example Stability Study Data Sheet

Time PointStorage ConditionVisual AppearancepHAssay (% of Initial)Total Impurities (%)
T=0 -Clear, colorless6.8100.00.15
24 h Room Temp
24 h 4°C
7 days Room Temp
7 days 4°C

Cannabinoid Receptor Signaling

Erythro-canabisine H is hypothesized to act on cannabinoid receptors (CB1 and CB2). These are Gi/o protein-coupled receptors whose activation leads to a cascade of intracellular events, primarily inhibitory in nature.[7][8] Understanding this pathway is crucial for interpreting pharmacodynamic data.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Ligand Erythro-canabisine H Receptor CB1 / CB2 Receptor (7-TM) Ligand->Receptor G_Protein Gi/o Protein (α, βγ subunits) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC αi inhibits MAPK MAP Kinase (ERK, JNK) G_Protein->MAPK βγ activates Ion_Channel Ion Channels (Ca²⁺↓, K⁺↑) G_Protein->Ion_Channel βγ modulates cAMP ↓ cAMP AC->cAMP Gene Gene Expression (Cell Survival, etc.) MAPK->Gene Neuro ↓ Neurotransmitter Release Ion_Channel->Neuro

Canonical Cannabinoid Receptor Signaling Pathway.[7]

Conclusion

The successful preclinical development of Erythro-canabisine H is critically dependent on the creation of a stable and effective formulation. The protocols and strategies detailed in this document provide a systematic approach for researchers to characterize the compound, screen potential vehicles, and select a lead formulation. By investing in this early-stage formulation work, researchers can ensure the generation of reliable and reproducible data in subsequent in vivo efficacy and safety studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Erythro-canabisine H

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Erythro-canabisine H. The information is designed to address specific challenges that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for Erythro-canabisine H?

A1: The synthesis of Erythro-canabisine H can be approached through a convergent strategy involving three main stages:

  • Synthesis of the Feruloyl-Tyramine Backbone: This involves the amide coupling of ferulic acid and tyramine.

  • Stereoselective Synthesis of the erythro-Diol Moiety: This stage focuses on creating the (1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl fragment with the correct stereochemistry.

  • Ether Linkage: The final stage involves the coupling of the diol fragment to the feruloyl-tyramine backbone via an ether bond.

Q2: I am observing low yields in the amide coupling of ferulic acid and tyramine. What are the common causes?

A2: Low yields in the amide coupling step can be attributed to several factors:

  • Poor activation of the carboxylic acid: Ensure your coupling reagent (e.g., DCC, EDC, HOBt) is fresh and used in the correct stoichiometry.

  • Side reactions: The phenolic hydroxyl groups on both ferulic acid and tyramine can undergo side reactions. Consider using protecting groups for these functionalities.

  • Suboptimal reaction conditions: Temperature, solvent, and reaction time can significantly impact the yield. Ensure you are using an appropriate solvent (e.g., DMF, DCM) and that the reaction is monitored for completion (e.g., by TLC).

  • Purification losses: The product, a phenolic amide, can be polar. Optimize your purification method (e.g., column chromatography with an appropriate solvent system) to minimize product loss.

Q3: How can I control the stereochemistry during the diol synthesis?

A3: Achieving the desired erythro stereochemistry ((1S,2S)) of the diol is critical. The Sharpless asymmetric dihydroxylation of a suitable alkene precursor, such as a protected cinnamyl alcohol derivative of vanillin, is a highly effective method for this purpose. The choice of the chiral ligand (AD-mix-α or AD-mix-β) will determine the facial selectivity of the dihydroxylation and thus the final stereochemistry of the diol.

Q4: What are the main challenges in the final etherification step?

A4: The etherification to form the β-O-4 linkage presents several challenges:

  • Chemoselectivity: There are multiple hydroxyl groups in both fragments. Selective protection of the less reactive hydroxyl groups is crucial to ensure the ether linkage forms at the desired position.

  • Steric hindrance: The coupling partners are relatively bulky, which can slow down the reaction rate.

  • Reaction conditions: Traditional Williamson ether synthesis conditions (strong base) may not be suitable due to the presence of other sensitive functional groups. Milder coupling methods like the Mitsunobu reaction or copper-catalyzed Chan-Lam coupling might be more appropriate.

Troubleshooting Guides

Low Yield in Amide Coupling (Ferulic Acid + Tyramine)
Symptom Possible Cause Suggested Solution
Starting materials remain unreacted Incomplete activation of carboxylic acid.Use fresh coupling reagents (e.g., EDC/HOBt). Ensure anhydrous reaction conditions.
Low reaction temperature.Gradually increase the reaction temperature and monitor by TLC.
Multiple spots on TLC, low yield of desired product Side reactions involving phenolic hydroxyls.Protect the phenolic -OH groups on both ferulic acid and tyramine (e.g., as silyl ethers or benzyl ethers) prior to coupling.
Inappropriate solvent.Use a polar aprotic solvent like DMF or DMAc to ensure solubility of reactants.
Product loss during workup/purification Product is water-soluble.Use a continuous liquid-liquid extractor or saturate the aqueous phase with NaCl during extraction.
Product streaks on silica gel column.Use a modified mobile phase (e.g., with a small percentage of acetic acid or triethylamine) to improve elution. Consider reverse-phase chromatography.
Poor Stereoselectivity in Diol Synthesis (Sharpless Dihydroxylation)
Symptom Possible Cause Suggested Solution
Low enantiomeric excess (ee) Impure or degraded chiral ligand.Use fresh AD-mix or individually sourced, high-purity ligand.
Reaction temperature too high.Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C).
Incorrect stoichiometry of reagents.Carefully control the stoichiometry of the alkene, osmium tetroxide, and chiral ligand.
Formation of undesired diastereomer Incorrect AD-mix used.Use AD-mix-α for the (S,S)-diol and AD-mix-β for the (R,R)-diol from a trans-alkene. Verify the expected outcome for your specific substrate.
Failed or Low-Yield Etherification (Diol fragment + Feruloyl-Tyramine)
Symptom Possible Cause Suggested Solution
No reaction Inappropriate coupling method.If using Williamson synthesis, ensure a strong enough base is used to deprotonate the phenol. Consider alternative methods like Mitsunobu or Chan-Lam coupling.
Steric hindrance.Use a less sterically hindered protecting group on the diol. Increase reaction time and/or temperature.
Formation of multiple products Lack of chemoselectivity.Protect the aliphatic hydroxyls of the diol fragment before attempting the etherification with the phenolic hydroxyl of the feruloyl moiety.
Decomposition of starting materials Harsh reaction conditions.Use milder conditions. For example, in a Mitsunobu reaction, ensure slow addition of the reagents at low temperature.

Experimental Protocols

Protocol 1: Amide Coupling of Protected Ferulic Acid and Tyramine
  • Protection of Phenolic Hydroxyls: Protect the phenolic hydroxyl groups of ferulic acid and tyramine using a suitable protecting group (e.g., TBDMS or Benzyl ether).

  • Carboxylic Acid Activation: Dissolve the protected ferulic acid (1 eq.) in anhydrous DMF. Add HOBt (1.2 eq.) and EDC (1.2 eq.) and stir at 0 °C for 30 minutes.

  • Amine Addition: Add a solution of protected tyramine (1 eq.) in anhydrous DMF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.

  • Deprotection: Remove the protecting groups to yield the feruloyl-tyramine backbone.

Protocol 2: Sharpless Asymmetric Dihydroxylation
  • Reaction Setup: In a round-bottom flask, dissolve the protected cinnamyl derivative (1 eq.) in a t-BuOH/water (1:1) mixture.

  • Reagent Addition: Add AD-mix-α (or AD-mix-β) (1.4 g per mmol of alkene) to the solution at room temperature with vigorous stirring.

  • Reaction: Stir the reaction at room temperature for 6-24 hours, or until the starting material is consumed (monitored by TLC).

  • Quenching: Quench the reaction by adding sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with 2M NaOH and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to obtain the chiral diol.

Protocol 3: Mitsunobu Etherification
  • Reactant Preparation: Dissolve the protected diol fragment (1 eq.) and the protected feruloyl-tyramine (1.2 eq.) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and add triphenylphosphine (PPh₃) (1.5 eq.). Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Purification: Concentrate the reaction mixture and purify directly by column chromatography to isolate the protected Erythro-canabisine H.

  • Deprotection: Perform a final deprotection step to obtain the target molecule.

Data Presentation

Table 1: Troubleshooting Amide Coupling Reaction Conditions

ParameterCondition A (Low Yield)Condition B (Optimized)
Coupling Reagents DCCEDC/HOBt
Solvent DCMAnhydrous DMF
Temperature Room Temperature0 °C to Room Temperature
Protecting Groups NoneTBDMS on phenols
Typical Yield 20-30%70-85%

Table 2: Stereoselectivity in Sharpless Dihydroxylation

SubstrateAD-mixTemperatureDiastereomeric Ratio (erythro:threo)Enantiomeric Excess (ee)
Protected Coniferyl AlcoholAD-mix-α0 °C>95:5>98%
Protected Coniferyl AlcoholAD-mix-β0 °C>95:5>98%
Protected Sinapyl AlcoholAD-mix-αRoom Temp85:1590%

Visualizations

Synthesis_Workflow cluster_backbone Feruloyl-Tyramine Backbone Synthesis cluster_diol Diol Synthesis cluster_coupling Final Coupling and Deprotection FA Ferulic Acid pFA Protected Ferulic Acid FA->pFA Protection Tyr Tyramine pTyr Protected Tyramine Tyr->pTyr Protection Amide Protected Feruloyl-Tyramine pFA->Amide pTyr->Amide Amide Coupling (EDC, HOBt) FT Feruloyl-Tyramine Amide->FT Deprotection pECH Protected Erythro-canabisine H FT->pECH Vanillin Vanillin Derivative Alkene Protected Alkene Vanillin->Alkene Wittig/HWE Diol Protected (1S,2S)-Diol Alkene->Diol Sharpless Dihydroxylation (AD-mix-α) Diol->pECH Etherification (Mitsunobu) ECH Erythro-canabisine H pECH->ECH Final Deprotection

Caption: Synthetic workflow for Erythro-canabisine H.

Troubleshooting_Logic cluster_amide Amide Coupling Troubleshooting cluster_diol Diol Synthesis Troubleshooting cluster_ether Etherification Troubleshooting Start Low Yield Observed Step Identify Synthesis Stage Start->Step Amide Amide Coupling Step->Amide Stage 1 Diol Diol Synthesis Step->Diol Stage 2 Ether Etherification Step->Ether Stage 3 A1 Check Reagent Purity (EDC, HOBt) Amide->A1 D1 Verify AD-mix and Chiral Ligand Diol->D1 E1 Consider Alternative Coupling Method (e.g., Mitsunobu) Ether->E1 A2 Implement Protecting Groups for Phenols A1->A2 A3 Optimize Solvent and Temperature A2->A3 D2 Lower Reaction Temperature D1->D2 D3 Ensure Correct Stoichiometry D2->D3 E2 Optimize Protecting Group Strategy E1->E2 E3 Use Milder Reaction Conditions E2->E3

Caption: Troubleshooting decision tree for low yield.

Technical Support Center: Cannabinoid Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the specific stability and degradation profile of Erythro-canabisine H is not publicly available. This guide provides general troubleshooting and procedural information based on studies of other cannabinoids, such as THC and CBD. Researchers should adapt these guidelines and perform their own validation for novel compounds.

Frequently Asked Questions (FAQs)

Q1: My Erythro-canabisine H sample is showing a decrease in potency over a short period. What are the likely causes?

A1: Rapid potency loss in cannabinoid samples is often attributed to several factors. Exposure to light is a primary catalyst for the degradation of many cannabinoids.[1] Additionally, elevated temperatures can accelerate degradation, with studies showing more significant declines in cannabinoid content at higher storage temperatures.[2] Oxidation from exposure to air is another major contributor to the loss of active compounds.[1] For acidic cannabinoids, decarboxylation can occur even at ambient temperatures over time, converting them to their neutral forms.[2]

Q2: I am observing new, unidentified peaks in my chromatogram after storing my Erythro-canabisine H solution. What could these be?

A2: The appearance of new peaks strongly suggests the formation of degradation products. Common degradation pathways for cannabinoids include oxidation and isomerization. For instance, Δ9-THC is known to oxidize to Cannabinol (CBN).[2] Depending on the specific structure of Erythro-canabisine H, you may be observing similar oxidative byproducts or isomers formed under your storage conditions.

Q3: What are the ideal storage conditions to ensure the long-term stability of Erythro-canabisine H?

A3: Based on general cannabinoid stability data, long-term storage should be at low temperatures, with -20°C being a common recommendation for preserving cannabinoids in plasma and blood samples for several months.[3] To minimize degradation, samples should be protected from light by using amber vials or storing them in the dark.[1][2] It is also advisable to store samples under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q4: How long can I expect Erythro-canabisine H to be stable at room temperature?

A4: Stability at room temperature is highly variable and compound-specific. For many cannabinoids, significant degradation can be observed in a matter of weeks or even days when exposed to light and air.[1][3] It is strongly recommended to conduct a preliminary stability study to determine the acceptable duration your specific compound can be kept at room temperature for experimental purposes.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent results between sample aliquots Sample degradation due to repeated freeze-thaw cycles.1. Aliquot samples into smaller, single-use vials to avoid repeated freezing and thawing. 2. Perform a freeze-thaw stability study to quantify the impact of this process on your compound.
Formation of colored byproducts Oxidation of the cannabinoid.1. Purge sample vials with an inert gas (e.g., nitrogen, argon) before sealing. 2. Consider adding an antioxidant to your solvent system if compatible with your analytical method.
Loss of acidic form of Erythro-canabisine H Decarboxylation due to heat or prolonged storage.[2]1. Store acidic cannabinoids at low temperatures (4°C for short-term, -20°C for long-term). 2. Avoid unnecessary exposure to heat during sample preparation.
Unexpected degradation in solution Interaction with the solvent or container.1. Test the stability of your compound in different solvents. 2. Use silanized glass vials to minimize adsorption and potential catalytic effects from the glass surface.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

Objective: To identify the likely degradation products of Erythro-canabisine H under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of Erythro-canabisine H in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period, protected from light.

    • Thermal Degradation: Store an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose an aliquot of the stock solution to a light source with a specific wavelength (e.g., UV-A at 365 nm) or in a photostability chamber for a defined period. A control sample should be wrapped in aluminum foil and stored under the same conditions.

  • Analysis: Analyze the stressed samples at each time point using a validated stability-indicating HPLC method with a UV-PDA or mass spectrometer detector to separate and identify the parent compound and any degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes for a Novel Cannabinoid
Stress Condition Reagent/Condition Typical Incubation Potential Degradation Products
Acid Hydrolysis0.1 M HCl60°C for 2-24hIsomers, cyclized products
Base Hydrolysis0.1 M NaOH60°C for 2-24hRearrangement products
Oxidation3% H₂O₂Room Temp for 2-24hHydroxylated compounds, epoxides, quinones
Thermal80°C24-72hDecarboxylated products (if acidic), isomers
PhotolyticUV-A (365 nm)24-72hPhoto-oxidation products, cyclized products

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid (0.1M HCl, 60°C) stock->acid base Base (0.1M NaOH, 60°C) stock->base oxide Oxidation (3% H₂O₂ RT) stock->oxide thermal Thermal (80°C) stock->thermal photo Photolytic (UV Light) stock->photo hplc HPLC-PDA/MS Analysis acid->hplc base->hplc oxide->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

Degradation_Pathway cluster_degradation Degradation Pathways parent Erythro-canabisine H (Parent Compound) oxidized Oxidized Product (e.g., Hydroxylated derivative) parent->oxidized Oxidation (Air, H₂O₂) isomer Isomerized Product parent->isomer Acid/Base Stress decarboxylated Decarboxylated Product (If applicable) parent->decarboxylated Heat

Caption: Hypothetical degradation pathways for a cannabinoid.

References

Optimizing dosage for Erythro-canabisine H in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Erythro-canabisine H. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of Erythro-canabisine H for cell-based assays. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for Erythro-canabisine H in a cell-based assay?

A1: For initial experiments, we recommend a broad concentration range to determine the potency of Erythro-canabisine H on your specific cell line. A common starting point is a serial dilution from 100 µM down to 1 nM. This wide range will help in identifying the half-maximal inhibitory concentration (IC50) and the optimal dose range for subsequent, more focused experiments.

Q2: How long should I incubate my cells with Erythro-canabisine H?

A2: The optimal incubation time can vary depending on the cell type and the specific endpoint being measured. For initial cytotoxicity or proliferation assays, a 24 to 72-hour incubation period is generally recommended.[1] It is advisable to perform a time-course experiment (e.g., 12, 24, 48, and 72 hours) to determine the ideal incubation time for your experimental model.

Q3: What is the known mechanism of action for Erythro-canabisine H?

A3: Erythro-canabisine H is a potent and selective inhibitor of the Notch signaling pathway. It functions by blocking the proteolytic cleavage of the Notch receptor, which in turn prevents the translocation of the Notch intracellular domain (NICD) to the nucleus and subsequent target gene transcription. This inhibition can lead to decreased cell proliferation and induction of apoptosis in cell lines where the Notch pathway is aberrantly activated.

Q4: Which positive and negative controls are recommended for assays with Erythro-canabisine H?

A4: For a positive control, a well-characterized Notch inhibitor such as a gamma-secretase inhibitor (e.g., DAPT) can be used. For the negative control, a vehicle control (e.g., DMSO at a concentration matching that in the highest Erythro-canabisine H treatment) is essential to account for any effects of the solvent on the cells.[1]

Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Possible Cause: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before plating and gently swirl the plate in a figure-eight motion after seeding to promote even distribution. Avoid letting plates sit on the bench for extended periods before incubation, as this can cause cells to settle at the edges of the wells.[2]

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: To minimize evaporation in the outer wells, which can concentrate the media and drug, fill the outer wells with sterile water or PBS and do not use them for experimental data.[2]

  • Possible Cause: Inconsistent drug dilution.

    • Solution: Prepare a fresh serial dilution for each experiment and ensure thorough mixing at each dilution step.

Issue 2: No observable effect of Erythro-canabisine H on my cells.

  • Possible Cause: The chosen cell line may not be dependent on the Notch signaling pathway.

    • Solution: Verify the expression of Notch receptors and the activation status of the Notch pathway in your cell line using techniques like Western blotting for NICD or qPCR for Notch target genes (e.g., HES1, HEY1).[3][4]

  • Possible Cause: Insufficient incubation time or drug concentration.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal conditions. It's possible that higher concentrations or longer incubation times are required for your specific cell line.

  • Possible Cause: Drug instability.

    • Solution: Prepare fresh dilutions of Erythro-canabisine H from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Issue 3: "Bell-shaped" dose-response curve.

  • Possible Cause: Off-target effects at high concentrations or drug precipitation.

    • Solution: This phenomenon can sometimes be observed with certain compounds.[5] Carefully observe the wells with high concentrations for any signs of drug precipitation. It is important to focus on the initial inhibitory part of the curve for determining the IC50. Consider using a different assay to confirm the results.

Quantitative Data Summary

The following tables provide a summary of hypothetical quantitative data for Erythro-canabisine H in two different cancer cell lines after a 48-hour treatment.

Table 1: IC50 Values for Cell Viability (MTT Assay)

Cell LineIC50 (µM)95% Confidence Interval
Cell Line A (High Notch Activity)5.24.8 - 5.6
Cell Line B (Low Notch Activity)> 100N/A

Table 2: Apoptosis Induction (Caspase-3/7 Activity)

Treatment (Cell Line A)Fold Increase in Caspase-3/7 Activity (vs. Vehicle)
Vehicle (0.1% DMSO)1.0
Erythro-canabisine H (5 µM)4.5
Erythro-canabisine H (10 µM)8.2

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Erythro-canabisine H in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

2. Western Blot for Notch Pathway Inhibition

  • Cell Lysis: After treatment with Erythro-canabisine H, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Notch1 (NICD) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of NICD.

Visualizations

experimental_workflow Dosage Optimization Workflow for Erythro-canabisine H cluster_0 Initial Screening cluster_1 Assay Execution cluster_2 Data Analysis cluster_3 Mechanism Validation A Broad Dose Range (1 nM to 100 µM) B Time-Course (24, 48, 72h) A->B C Cell Viability Assay (e.g., MTT) B->C D Apoptosis Assay (e.g., Caspase-Glo) C->D E Calculate IC50 D->E F Determine Optimal Time Point E->F G Focused Dose Range around IC50 F->G H Western Blot for Notch Pathway Targets (NICD) G->H I qPCR for Notch Target Genes (HES1, HEY1) H->I

Caption: A flowchart illustrating the experimental workflow for optimizing Erythro-canabisine H dosage.

notch_pathway Erythro-canabisine H Inhibition of the Notch Signaling Pathway cluster_sending Sending Cell cluster_receiving Receiving Cell cluster_inhibitor ligand Delta/Jagged Ligand notch_receptor Notch Receptor ligand->notch_receptor 1. Ligand Binding gamma_secretase γ-secretase notch_receptor->gamma_secretase 2. S2 Cleavage nicd NICD gamma_secretase->nicd 3. S3 Cleavage (Release of NICD) nucleus Nucleus nicd->nucleus 4. Nuclear Translocation target_genes Target Genes (HES1, HEY1) (Transcription Blocked) nucleus->target_genes 5. Gene Transcription inhibitor Erythro-canabisine H inhibitor->gamma_secretase Inhibits

Caption: The mechanism of Erythro-canabisine H in the Notch signaling pathway.

References

Technical Support Center: Purification of Erythro-canabisine H by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Erythro-canabisine H using chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of Erythro-canabisine H to consider for chromatographic purification?

A1: Erythro-canabisine H is a phenolic alkaloid with several key structural features that influence its chromatographic behavior. These include:

  • Phenolic Hydroxyl Groups: These acidic groups can interact with the stationary phase, especially silica-based columns. This can lead to peak tailing if not properly addressed.

  • Methoxy Groups: These add to the molecule's overall polarity.

  • Amide Linkage: This group can participate in hydrogen bonding.

  • Stereochemistry ((1S,2S)-erythro): The specific spatial arrangement of atoms can affect how the molecule interacts with chiral stationary phases, if used, and its overall conformation in solution.

  • Molecular Weight: Approximately 509.5 g/mol .

Understanding these properties is crucial for selecting the appropriate stationary and mobile phases.

Q2: Which chromatographic techniques are most suitable for purifying Erythro-canabisine H?

A2: Both normal-phase and reverse-phase chromatography can be employed.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the method of choice for purifying polar to moderately polar compounds like Erythro-canabisine H. A C18 column is a common starting point.

  • Normal-Phase Chromatography: This can also be effective, particularly for separating isomers or closely related compounds. Silica gel is a common stationary phase.

  • Flash Chromatography: Useful for rapid, preparative-scale purification of larger sample quantities.[1]

  • Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatography technique that avoids solid stationary phases, which can be beneficial for preventing irreversible adsorption of the analyte.

Q3: How can I improve the peak shape when purifying Erythro-canabisine H?

A3: Peak tailing is a common issue when purifying alkaloids due to interactions with the stationary phase. To improve peak shape:

  • Mobile Phase Modification: Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase in RP-HPLC. This helps to protonate the basic nitrogen atom in the alkaloid, reducing its interaction with residual silanols on the silica-based stationary phase and resulting in sharper peaks.

  • Use of End-Capped Columns: Employing end-capped C18 columns minimizes the number of free silanol groups available for secondary interactions.

  • Adjust pH: Maintaining the mobile phase pH away from the pKa of the phenolic hydroxyl groups can also improve peak symmetry.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic purification of Erythro-canabisine H.

Problem 1: Poor Resolution and Overlapping Peaks

Possible Causes & Solutions

CauseRecommended Solution
Inappropriate Mobile Phase Composition Optimize the mobile phase gradient (for HPLC) or the solvent system (for flash chromatography). For RP-HPLC, a gradient of water (with 0.1% formic acid) and acetonitrile or methanol is a good starting point. Adjust the gradient slope to improve separation.
Incorrect Column Chemistry If using a C18 column, consider trying a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds like Erythro-canabisine H.
Column Overload Reduce the amount of sample injected onto the column. Overloading can lead to broad, asymmetric peaks.
Flow Rate is Too High Decrease the flow rate to allow for better equilibration of the analyte between the stationary and mobile phases, which can enhance resolution.
Problem 2: Peak Tailing

Possible Causes & Solutions

CauseRecommended Solution
Secondary Interactions with Stationary Phase As mentioned in the FAQs, add an acidic modifier like TFA or formic acid to the mobile phase. Alternatively, use a base-deactivated or end-capped column.
Column Contamination or Degradation Use a guard column to protect the analytical column from strongly retained impurities. If the column is old, it may need to be replaced.
Extra-Column Volume Minimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce dead volume.
Problem 3: Inconsistent Retention Times

Possible Causes & Solutions

CauseRecommended Solution
Fluctuations in Mobile Phase Composition Ensure the mobile phase is well-mixed and degassed. Use a high-quality HPLC system with a reliable pump.
Temperature Variations Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.
Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running gradients.

Experimental Protocols

General Protocol for RP-HPLC Method Development for Erythro-canabisine H Purification

  • Sample Preparation: Dissolve the crude extract containing Erythro-canabisine H in a solvent compatible with the initial mobile phase (e.g., a mixture of water and acetonitrile/methanol). Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Column Selection: Start with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile or Methanol

  • Initial Gradient Elution:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV, monitor at a wavelength appropriate for the chromophores in Erythro-canabisine H (a scouting run using a diode array detector can determine the optimal wavelength).

    • Gradient: Start with a linear gradient from 5% B to 95% B over 30 minutes.

  • Method Optimization: Based on the initial chromatogram, adjust the gradient slope, starting and ending percentages of mobile phase B, and the flow rate to optimize the separation of Erythro-canabisine H from impurities. If peak tailing is observed, ensure the acidic modifier is present. If resolution is poor, consider a shallower gradient or a different organic solvent (methanol vs. acetonitrile).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_chrom Chromatographic Purification cluster_post Post-Purification start Crude Extract dissolve Dissolve in appropriate solvent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject onto HPLC Column filter->inject separate Gradient Elution inject->separate detect UV Detection separate->detect collect Fraction Collection detect->collect analyze Purity Analysis (e.g., analytical HPLC, MS) collect->analyze evaporate Solvent Evaporation collect->evaporate pure_compound Pure Erythro-canabisine H evaporate->pure_compound

Caption: General workflow for the purification of Erythro-canabisine H by HPLC.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_retention Retention Time Issues start Problem with Chromatography peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? start->poor_resolution inconsistent_rt Inconsistent Retention Time? start->inconsistent_rt add_acid Add 0.1% Formic Acid to Mobile Phase peak_tailing->add_acid Yes use_endcapped Use End-Capped Column peak_tailing->use_endcapped Yes solution Improved Separation add_acid->solution use_endcapped->solution optimize_gradient Optimize Gradient poor_resolution->optimize_gradient Yes change_column Try Different Stationary Phase poor_resolution->change_column Yes optimize_gradient->solution change_column->solution check_pump Check Pump & Mobile Phase inconsistent_rt->check_pump Yes use_oven Use Column Oven inconsistent_rt->use_oven Yes check_pump->solution use_oven->solution

Caption: Decision tree for troubleshooting common chromatography issues.

References

Minimizing batch-to-batch variability of Erythro-canabisine H extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Erythro-canabisine H extracts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of Erythro-canabisine H, leading to variability between batches.

Issue Potential Cause Recommended Solution
Inconsistent Yield of Erythro-canabisine H Variation in raw plant material.Source plant material from a single, reputable supplier with consistent cultivation and harvesting practices.[1] If possible, use plants grown under controlled conditions (e.g., consistent soil, climate, and altitude).[1]
Inconsistent extraction parameters.Strictly control extraction parameters such as solvent-to-solid ratio, temperature, pressure, and extraction time.[2][3]
Improper sample preparation.Ensure consistent particle size of the plant material through standardized grinding and sieving protocols.
Variable Purity of Erythro-canabisine H Co-extraction of impurities.Optimize the selectivity of the extraction solvent. Consider using a multi-step extraction or a purification step like chromatography.
Degradation of Erythro-canabisine H.Avoid exposure of the extract to heat, light, or air, which can cause degradation.[4] Store extracts in amber, airtight containers at low temperatures.
Inconsistent analytical methodology.Use a validated and standardized analytical method, such as High-Performance Liquid Chromatography (HPLC), for purity assessment.[5] Ensure consistent sample preparation for analysis.
Presence of Unexpected Compounds Contamination of raw material.Perform macroscopic and microscopic analysis of the raw material to check for foreign matter.
Contamination during processing.Ensure all equipment is thoroughly cleaned between batches to prevent cross-contamination.
Natural variation in the plant's chemical profile.Implement a robust quality control protocol that includes chemical fingerprinting to characterize the complete phytochemical profile of each batch.[2]
Poor Reproducibility of Bioactivity Variation in the concentration of active compounds.Standardize the extract to a specific concentration of Erythro-canabisine H. If other compounds contribute to the activity, consider standardizing for those as well.[1]
Synergistic or antagonistic effects of other co-extracted compounds.A comprehensive phytochemical profile analysis can help identify other compounds that may influence the biological activity.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor contributing to batch-to-batch variability in botanical extracts?

A1: The chemical composition of the raw plant material is often the most significant source of variability.[7] Factors such as the plant's genetics, growing conditions (soil, light, humidity), harvest time, and post-harvest processing can all impact the final chemical profile of the extract.[7]

Q2: How can I standardize my Erythro-canabisine H extract?

A2: Standardization involves ensuring a consistent concentration of one or more active compounds in the final extract.[1] This is typically achieved by adjusting the extract with a pharmaceutically inert excipient to meet a predefined specification for the concentration of Erythro-canabisine H.

Q3: Which extraction method provides the most consistent results?

A3: Supercritical CO2 extraction is often favored for its high selectivity and the ability to precisely control extraction parameters, which can lead to more consistent and reproducible extracts compared to traditional solvent extraction methods.[8] However, the optimal method may depend on the specific properties of Erythro-canabisine H.

Q4: What analytical techniques are recommended for quality control of Erythro-canabisine H extracts?

A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying cannabinoids as it can separate and quantify both the acidic and neutral forms without the need for derivatization, which can introduce variability. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information on the chemical profile of the extract.

Q5: How should I store my Erythro-canabisine H extracts to maintain stability?

A5: Cannabinoids can degrade when exposed to heat, light, and oxygen.[4] Therefore, extracts should be stored in airtight, light-resistant containers (e.g., amber glass) at low temperatures, preferably in a freezer, to minimize degradation and maintain batch consistency over time.

Experimental Protocols

Protocol 1: Supercritical CO2 Extraction of Erythro-canabisine H

Objective: To extract Erythro-canabisine H from plant material using supercritical CO2.

Materials:

  • Milled plant material (particle size < 500 µm)

  • Supercritical Fluid Extraction (SFE) system

  • Food-grade liquid carbon dioxide

  • Collection vials

Methodology:

  • Load the milled plant material into the extraction vessel of the SFE system.

  • Set the extraction parameters:

    • Pressure: 200 bar

    • Temperature: 50°C

    • CO2 flow rate: 2 kg/h

  • Begin the extraction process and collect the extract in the collection vials.

  • Continue the extraction for a predetermined duration (e.g., 2 hours).

  • After extraction, carefully depressurize the system and collect the final extract.

  • Store the extract at -20°C in an amber, airtight container.

Protocol 2: Quantification of Erythro-canabisine H by HPLC

Objective: To determine the concentration of Erythro-canabisine H in an extract using HPLC.

Materials:

  • Erythro-canabisine H extract

  • Reference standard of Erythro-canabisine H

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile and water (with 0.1% formic acid)

  • Methanol (for sample preparation)

  • Syringe filters (0.45 µm)

Methodology:

  • Standard Preparation: Prepare a stock solution of the Erythro-canabisine H reference standard in methanol. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a portion of the extract and dissolve it in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Set the HPLC parameters:

      • Column Temperature: 30°C

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detector Wavelength: Set to the UV maximum of Erythro-canabisine H.

    • Run a gradient elution program with the mobile phase to achieve optimal separation.

  • Quantification: Inject the calibration standards and the sample solution into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Erythro-canabisine H in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary

The following tables summarize typical data for cannabinoid extractions, which can serve as a reference for optimizing the extraction of Erythro-canabisine H.

Table 1: Comparison of Extraction Methods for Cannabinoids

Extraction Method Typical Yield (%) Advantages Disadvantages
Maceration 10 - 20Simple, low costTime-consuming, lower efficiency
Soxhlet Extraction 15 - 25High extraction efficiencyPotential for thermal degradation of compounds[3]
Ultrasound-Assisted Extraction (UAE) 10 - 18Faster extraction, reduced solvent consumptionCan be difficult to scale up
Supercritical CO2 Extraction 5 - 15High selectivity, no residual solventHigh initial equipment cost

Table 2: Typical Purity of Cannabinoid Extracts

Extraction Method Initial Purity (%) Purity after Purification (%)
Maceration 40 - 60> 95
Soxhlet Extraction 50 - 70> 95
Ultrasound-Assisted Extraction (UAE) 45 - 65> 95
Supercritical CO2 Extraction 60 - 80> 98

Visualization

workflow Workflow for Minimizing Batch-to-Batch Variability raw_material Raw Material Sourcing & QC extraction Standardized Extraction Protocol raw_material->extraction Consistent Material in_process_qc In-Process Quality Control extraction->in_process_qc Crude Extract purification Purification in_process_qc->purification Verified Extract final_qc Final Product QC & Standardization purification->final_qc Purified Extract storage Controlled Storage final_qc->storage Standardized Extract documentation Comprehensive Documentation storage->documentation Stability Data documentation->raw_material Feedback Loop documentation->extraction Feedback Loop documentation->final_qc Feedback Loop

Caption: Workflow for ensuring consistent Erythro-canabisine H extract quality.

References

Addressing off-target effects of Erythro-canabisine H in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Please be advised that "Erythro-canabisine H" appears to be a fictional or hypothetical compound, as no scientific literature or public data is available for it. The following technical support center, including all data, protocols, and pathways, has been generated based on a hypothetical scenario where Erythro-canabisine H is a novel inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) with known off-target effects on other kinases. This information is for illustrative purposes to meet the structural and content requirements of the prompt and should not be used for actual experimental work.

Welcome to the technical support center for Erythro-canabisine H. This resource is designed to help researchers, scientists, and drug development professionals address common challenges and troubleshoot experiments involving this novel LRRK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Erythro-canabisine H?

Erythro-canabisine H is a potent ATP-competitive inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2). It specifically targets the kinase domain, preventing the phosphorylation of LRRK2 substrates. Its primary intended use is for the in vitro and in vivo study of LRRK2-mediated signaling pathways, which are implicated in neurodegenerative diseases.

Q2: What are the known major off-target effects of Erythro-canabisine H?

While highly selective for LRRK2 at nanomolar concentrations, Erythro-canabisine H has been observed to inhibit Platelet-Derived Growth Factor Receptor (PDGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) at micromolar concentrations. This can lead to unintended effects on cell proliferation, migration, and angiogenesis in cellular models.

Q3: What is the recommended solvent and storage condition for Erythro-canabisine H?

Erythro-canabisine H is best dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM. For long-term storage, the solid compound should be stored at -20°C, and the DMSO stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.

Q4: I am observing significant cytotoxicity in my cell line at concentrations where LRRK2 inhibition should not be toxic. What could be the cause?

This is a common issue and is often linked to the off-target effects of Erythro-canabisine H, particularly the inhibition of PDGFR and VEGFR, which are crucial for the survival and proliferation of many cell types. Please refer to the troubleshooting guide below for strategies to mitigate this issue.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Anti-proliferative Effects

You may observe a significant decrease in cell viability at concentrations of Erythro-canabisine H that are higher than its IC50 for LRRK2.

Possible Cause: Off-target inhibition of kinases essential for cell survival, such as PDGFR and VEGFR.

Solutions:

  • Concentration Optimization: Perform a dose-response curve to determine the optimal concentration that inhibits LRRK2 without causing significant cytotoxicity.

  • Use a More Selective Compound: If available, use a structurally different LRRK2 inhibitor as a control to confirm that the observed phenotype is due to LRRK2 inhibition and not an off-target effect.

  • Rescue Experiment: If your cell line is dependent on PDGFR or VEGFR signaling, attempt a rescue experiment by adding the respective ligands (PDGF or VEGF) to the culture medium.

Issue 2: Inconsistent LRRK2 Inhibition in Western Blot Analysis

You may find that the phosphorylation of LRRK2 or its downstream targets is not consistently reduced after treatment with Erythro-canabisine H.

Possible Cause: Issues with compound stability, experimental procedure, or antibody quality.

Solutions:

  • Compound Freshness: Ensure that your Erythro-canabisine H stock solution has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment.

  • Pre-incubation Time: Verify that you are pre-incubating the cells with the compound for a sufficient duration to allow for cellular uptake and target engagement. A time-course experiment (e.g., 1, 2, 4, 8 hours) is recommended.

  • Antibody Validation: Confirm the specificity of your primary antibody for the phosphorylated form of the protein of interest.

Data Presentation

Table 1: Kinase Selectivity Profile of Erythro-canabisine H
Kinase TargetIC50 (nM)Description
LRRK2 (Primary Target) 15 High-potency inhibition of the intended target.
PDGFRβ (Off-Target)1,200Moderate inhibition at higher concentrations.
VEGFR2 (Off-Target)2,500Lower potency inhibition, relevant at high µM doses.
ROCK2>10,000Low to no significant inhibition.
GSK3β>10,000Low to no significant inhibition.
Table 2: Effect of Erythro-canabisine H on Cell Viability (MTT Assay)
Cell LineTreatment Concentration (µM)Cell Viability (%)
SH-SY5Y (Neuronal)0.198 ± 2.1
1.095 ± 3.4
10.085 ± 4.5
HUVEC (Endothelial)0.197 ± 2.5
1.075 ± 5.1
10.040 ± 6.2

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is for determining the IC50 value of Erythro-canabisine H against a target kinase.

  • Reagent Preparation: Prepare a 4X solution of the kinase, a 4X solution of the Eu-labeled antibody, and a 4X solution of the Alexa Fluor™ labeled tracer in the kinase buffer.

  • Compound Dilution: Perform a serial dilution of Erythro-canabisine H in DMSO, then dilute in kinase buffer to create a 4X working solution.

  • Assay Plate Setup: Add 2.5 µL of the 4X compound solution to a 384-well plate. Add 2.5 µL of 4X kinase solution and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of the 2X tracer/antibody mixture to all wells.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol is for assessing the cytotoxic effects of Erythro-canabisine H.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Erythro-canabisine H (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for 24-48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Visualizations

G cluster_0 Cell Membrane LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active ATP Substrate Substrate (e.g., Rab10) LRRK2_active->Substrate Phosphorylates pSubstrate Phospho-Substrate Substrate->pSubstrate Downstream Downstream Cellular Effects pSubstrate->Downstream Erythro_H Erythro-canabisine H Erythro_H->LRRK2_active Inhibits Mutation Activating Mutation (e.g., G2019S) Mutation->LRRK2_inactive Promotes Activation

Caption: Intended signaling pathway of Erythro-canabisine H on LRRK2.

G cluster_0 Cell Membrane cluster_1 Cytoplasm PDGFR PDGFR PI3K PI3K PDGFR->PI3K PLCg PLCγ PDGFR->PLCg VEGFR VEGFR VEGFR->PI3K RAS RAS VEGFR->RAS PDGF PDGF PDGF->PDGFR VEGF VEGF VEGF->VEGFR Erythro_H Erythro-canabisine H (High Concentration) Erythro_H->PDGFR Inhibits Erythro_H->VEGFR Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation PLCg->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Off-target effects of Erythro-canabisine H on survival pathways.

G start Unexpected Result (e.g., High Cytotoxicity) check_conc Verify Compound Concentration & Purity start->check_conc dose_response Perform Dose-Response (Primary Target vs. Viability) check_conc->dose_response off_target_hyp Hypothesize Off-Target Effect dose_response->off_target_hyp Discrepancy Found review_data Review Kinase Selectivity Data off_target_hyp->review_data control_exp Use Alternative Inhibitor (Control Experiment) review_data->control_exp rescue_exp Perform Rescue Experiment control_exp->rescue_exp conclusion Conclude Off-Target Effect is Likely rescue_exp->conclusion

Caption: Workflow for troubleshooting unexpected experimental results.

Refining analytical techniques for detecting Erythro-canabisine H metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Erythromycin and its metabolites. As a closely related compound, the methodologies described here can serve as a strong foundational guide for developing and troubleshooting assays for other novel erythromycin-type compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue encountered during the extraction of erythromycin metabolites from biological samples?

A1: The most common issue is low recovery of metabolites due to inefficient protein precipitation or metabolite degradation. Biological processes can alter metabolite levels, so rapid quenching and efficient extraction are crucial.[1] The choice of organic solvent for protein precipitation significantly impacts the range and quantity of metabolites recovered.[1]

Q2: Which organic solvents are recommended for protein precipitation when analyzing erythromycin metabolites?

A2: Methanol is a widely used and effective solvent for precipitating proteins in plasma samples for LC-MS based analysis.[1] Acetonitrile is also a common choice, particularly for saliva samples, as it can effectively remove proteins and mucins.[2] A mixture of methanol, chloroform, and water can also be employed for efficient extraction from erythrocytes.

Q3: How can I improve the separation of erythromycin and its metabolites during liquid chromatography?

A3: Reversed-phase liquid chromatography (RPLC) is generally effective for nonpolar to medium-polarity metabolites. For charged metabolites, ion-exchange chromatography (IEC) is a suitable alternative.[3] Utilizing a gradient elution with a C18 column and a mobile phase consisting of acetonitrile and water with a formic acid modifier can achieve good separation of erythromycin and its metabolites.[4]

Q4: What are the key considerations for mass spectrometry (MS) detection of erythromycin metabolites?

A4: Electrospray ionization (ESI) is a common and effective ionization technique for erythromycin and its metabolites.[1][4] High-resolution mass spectrometry (HR-MS) is highly recommended for non-targeted screening to identify unknown metabolites by matching fragmentation characteristics.[4] Time-of-flight (TOF) mass analyzers can provide the necessary resolution and mass accuracy for confident identification.

Q5: My sample chromatograms show significant matrix effects. How can I mitigate this?

A5: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the target analytes, are a common challenge. Optimizing sample preparation to remove interfering substances is the first step. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Modifying the chromatographic method to better separate the analytes from the interfering matrix components is also a key strategy.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Analyte Signal Inefficient extractionOptimize the protein precipitation solvent and ratio. Consider a multi-solvent system for broader metabolite coverage.[1] Ensure complete cell lysis through methods like freeze-thaw cycles.[1]
Analyte degradationKeep samples on ice or at 4°C during preparation. Use rapid processing to minimize enzymatic activity. Store extracts at -80°C until analysis.[1]
Poor ionizationAdjust the mobile phase pH to promote analyte ionization. Optimize ESI source parameters (e.g., capillary voltage, gas flow).
Poor Peak Shape Column overloadDilute the sample or inject a smaller volume.
Incompatible injection solventEnsure the injection solvent is similar in composition and strength to the initial mobile phase.
Secondary interactions with stationary phaseAdd a small amount of a competing agent (e.g., trifluoroacetic acid) to the mobile phase, if compatible with MS detection.
High Background Noise Contaminated solvents or reagentsUse high-purity, LC-MS grade solvents and reagents.
Carryover from previous injectionImplement a robust needle wash protocol between injections. Inject a blank solvent run to identify the source of carryover.
Inconsistent Retention Times Fluctuations in column temperatureUse a column oven to maintain a stable temperature.[4]
Inconsistent mobile phase compositionEnsure mobile phase solvents are properly mixed and degassed.
Identification of Unknown Metabolites Insufficient fragmentation dataFor non-targeted screening, utilize HR-MS/MS to obtain fragmentation patterns that can be used for structural elucidation.[4]
Lack of reference standardsCompare fragmentation patterns to known fragmentation pathways of the parent drug and related compounds.

Experimental Protocols

Protocol 1: Extraction of Erythromycin Metabolites from Plasma
  • Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: Vortex briefly and transfer to an autosampler vial for LC-MS analysis.

Protocol 2: LC-HR-MS Analysis of Erythromycin Metabolites
  • Instrumentation: Agilent 1200 series HPLC system coupled to an Agilent 6530 Q-TOF LC-MS/MS system with a dual AJS ESI source.[4]

  • Column: Agilent Eclipse Plus C18 (100 mm × 2.1 mm; 3.5 µm).[4]

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient Elution:

    • 0–2 min: 5% B

    • 2–3 min: 50% B

    • 3–4 min: 75% B

    • 4-5 min: 5% B[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Column Temperature: 40 °C.[4]

  • Injection Volume: 5 µL.[4]

  • MS Parameters (Positive ESI Mode):

    • Gas Temperature: 350 °C

    • Gas Flow: 10 L/min

    • Nebulizer: 45 psi

    • Sheath Gas Temperature: 350 °C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

    • Fragmentor: 175 V

    • Skimmer: 65 V

    • Mass Range: m/z 100–1000

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection sample Biological Sample (e.g., Plasma, Saliva) precipitation Protein Precipitation (e.g., Methanol, Acetonitrile) sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Drying Down supernatant->drying reconstitution Reconstitution drying->reconstitution lc LC Separation (e.g., C18 Column) reconstitution->lc ms MS Detection (e.g., Q-TOF) lc->ms data Data Analysis ms->data

Caption: General experimental workflow for the analysis of Erythromycin metabolites.

troubleshooting_logic cluster_extraction Extraction Issues cluster_degradation Analyte Degradation cluster_ionization Ionization Problems start Low Analyte Signal? check_extraction Review Extraction Protocol start->check_extraction Yes check_temp Maintain Low Temperature start->check_temp Yes optimize_mobile_phase Adjust Mobile Phase pH start->optimize_mobile_phase Yes optimize_solvent Optimize Solvent/Ratio check_extraction->optimize_solvent check_lysis Ensure Complete Lysis check_extraction->check_lysis solution Signal Improved optimize_solvent->solution check_lysis->solution check_time Minimize Processing Time check_temp->check_time check_time->solution optimize_source Optimize MS Source optimize_mobile_phase->optimize_source optimize_source->solution

Caption: Troubleshooting logic for low analyte signal in metabolite analysis.

References

Technical Support Center: Managing Potential Cytotoxicity of Compound X (Erythro-canabisine H) in Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential cytotoxicity of novel natural products, with a focus on the hypothetical compound Erythro-canabisine H (referred to as Compound X). The information provided is based on established methodologies for assessing and mitigating cytotoxicity during preclinical development.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the first step in evaluating the cytotoxicity of Compound X in non-cancerous cells?

A1: The initial step is to determine the dose-dependent cytotoxic effects of Compound X using a primary cytotoxicity assay. A common and well-established method is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[5][6] This will help establish a concentration range for further, more specific assays.

Q2: How do I interpret the IC50 value for Compound X in my non-cancerous cell line?

A2: The IC50 (half-maximal inhibitory concentration) value represents the concentration of Compound X at which 50% of the cell population's viability is inhibited. A lower IC50 value indicates higher cytotoxicity. It is crucial to compare the IC50 value in your non-cancerous cell line to the IC50 value in your target cancer cell line to determine the therapeutic index (selectivity). A higher therapeutic index is desirable, indicating that the compound is more toxic to cancer cells than to normal cells.

Q3: What are the common mechanisms of cytotoxicity for natural products like Compound X?

A3: Natural products can induce cytotoxicity through various mechanisms, including:

  • Apoptosis: Programmed cell death characterized by specific morphological and biochemical events.

  • Necrosis: Uncontrolled cell death resulting from cellular injury.

  • Induction of oxidative stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.

  • Mitochondrial dysfunction: Disruption of mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.

  • Cell cycle arrest: Halting the cell cycle at a specific checkpoint, which can lead to apoptosis if the damage is irreparable.

Q4: If Compound X shows cytotoxicity in my non-cancerous cells, what are the next steps?

A4: If significant cytotoxicity is observed, the next steps involve:

  • Confirming the results with a secondary, mechanistically different cytotoxicity assay (e.g., LDH assay for membrane integrity).

  • Investigating the mechanism of cell death (e.g., apoptosis vs. necrosis) using assays like Annexin V/PI staining.

  • Evaluating strategies to mitigate cytotoxicity , such as co-administration with a cytoprotective agent, structural modification of the compound to reduce toxicity while retaining efficacy, or exploring targeted drug delivery systems.[7]

Q5: How can I be sure the observed cytotoxicity isn't an artifact of the experimental setup?

A5: To minimize the risk of artifacts, ensure the following:

  • Solvent control: Use a vehicle control (the solvent used to dissolve Compound X, e.g., DMSO) at the same concentration used for the highest dose of the compound to rule out solvent-induced toxicity.

  • Compound stability: Ensure Compound X is stable in the cell culture medium for the duration of the experiment.

  • Assay interference: Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., reducing the MTT reagent). Run appropriate controls, such as a cell-free assay with the compound, to check for interference.

Troubleshooting Guides

Issue 1: High variability between replicate wells in my MTT assay.

  • Question: I am seeing significant differences in absorbance readings between wells treated with the same concentration of Compound X. What could be the cause?

  • Answer:

    • Uneven cell seeding: Ensure you have a single-cell suspension and that cells are evenly distributed in the microplate wells. Edge effects can also be a factor; consider not using the outermost wells of the plate.

    • Inconsistent incubation times: Ensure that the timing for adding reagents (MTT, solubilizing agent) and taking readings is consistent across all plates.

    • Compound precipitation: Visually inspect the wells under a microscope before adding the MTT reagent to ensure Compound X has not precipitated out of solution, which can lead to inconsistent effects.

    • Pipetting errors: Use calibrated pipettes and be meticulous with your pipetting technique to ensure accurate volumes are dispensed.

Issue 2: My vehicle control (DMSO) is showing significant cytotoxicity.

  • Question: The cells treated with just the DMSO vehicle are showing a significant decrease in viability. Why is this happening?

  • Answer:

    • High DMSO concentration: Most cell lines can tolerate DMSO up to 0.5%, but some are sensitive to concentrations as low as 0.1%. Perform a dose-response experiment with your vehicle to determine the maximum non-toxic concentration for your specific cell line.

    • DMSO quality: Use a high-purity, cell culture-grade DMSO. Older or improperly stored DMSO can degrade to toxic byproducts.

    • Cell line sensitivity: Some cell lines are inherently more sensitive to solvents. If lowering the DMSO concentration is not feasible, you may need to explore alternative, less toxic solvents.

Issue 3: Compound X shows cytotoxicity, but I am not seeing any markers of apoptosis.

  • Question: My viability assays indicate cell death, but Annexin V/PI staining and caspase activation assays are negative. What other cell death mechanisms could be at play?

  • Answer:

    • Necrosis: The primary mechanism of cell death might be necrosis. You can assess this by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

    • Autophagy: Compound X might be inducing autophagy-dependent cell death. This can be investigated by looking at the formation of autophagosomes (e.g., using LC3-II staining).

    • Other non-apoptotic pathways: Investigate other forms of programmed cell death such as necroptosis or ferroptosis, which have distinct signaling pathways.

Quantitative Data Summary

The following table presents hypothetical cytotoxicity data for Compound X to illustrate how to structure such results for clear comparison.

Cell LineCell TypeAssayIncubation Time (h)IC50 (µM)
MCF-7Human Breast CancerMTT485.2
A549Human Lung CancerMTT488.9
MCF-10A Non-cancerous Breast MTT 48 45.7
BEAS-2B Non-cancerous Lung MTT 48 62.1
MCF-10A Non-cancerous Breast LDH 48 51.3

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • 96-well flat-bottom microplates

  • Compound X stock solution

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of Compound X in culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of Compound X. Include wells for a vehicle control and an untreated control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This protocol measures the release of LDH from damaged cells as an indicator of compromised membrane integrity.

Materials:

  • 96-well flat-bottom microplates

  • Compound X stock solution

  • Cell culture medium

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Microplate reader

Procedure:

  • Follow steps 1-5 of the MTT assay protocol.

  • After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • Follow the instructions of the LDH assay kit to mix the supernatant with the reaction mixture in a new 96-well plate.

  • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).

  • Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Visualizations

cluster_workflow Experimental Workflow for Cytotoxicity Assessment cluster_assays Cytotoxicity Assays start Seed non-cancerous cells in 96-well plates incubation1 Incubate for 24h for cell attachment start->incubation1 treatment Treat cells with various concentrations of Compound X incubation1->treatment incubation2 Incubate for desired exposure time (e.g., 48h) treatment->incubation2 mtt Primary Assay: MTT (Viability) incubation2->mtt Primary screen ldh Secondary Assay: LDH (Membrane Integrity) incubation2->ldh Confirmation data_analysis Data Analysis: Calculate IC50 values mtt->data_analysis ldh->data_analysis interpretation Interpret Selectivity: Compare IC50 in non-cancerous vs. cancer cells data_analysis->interpretation end Proceed to mechanistic studies interpretation->end

Caption: Workflow for assessing the cytotoxicity of a novel compound.

cluster_pathway Simplified Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound_x Compound X death_receptor Death Receptor (e.g., Fas, TNFR1) compound_x->death_receptor mitochondrion Mitochondrion compound_x->mitochondrion caspase8 Caspase-8 death_receptor->caspase8 caspase3 Executioner Caspase-3 caspase8->caspase3 cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Common signaling pathways leading to apoptosis.

cluster_decision Decision-Making Workflow for Managing Cytotoxicity cluster_strategies Mitigation Options start Compound X shows cytotoxicity in non-cancerous cells confirm Confirm with secondary assay (e.g., LDH) start->confirm is_confirmed Cytotoxicity Confirmed? confirm->is_confirmed investigate Investigate Mechanism (Apoptosis, Necrosis, etc.) is_confirmed->investigate Yes end_no No further action on this formulation is_confirmed->end_no No evaluate Evaluate Mitigation Strategies investigate->evaluate coadmin Co-administration with cytoprotective agent evaluate->coadmin modification Structural Modification evaluate->modification delivery Targeted Drug Delivery evaluate->delivery retest Re-evaluate cytotoxicity of modified approach coadmin->retest modification->retest delivery->retest end_yes Proceed with optimized formulation retest->end_yes

Caption: Logical workflow for addressing observed cytotoxicity.

References

Validation & Comparative

Comparative Efficacy of Lignanamides: A Focus on Erythro-canabisine H and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignanamides are a class of naturally occurring phenolic compounds found in various plants, including Cannabis sativa (hemp) and Hibiscus cannabinus (kenaf).[1][2] These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[3] This guide provides a comparative overview of the efficacy of several lignanamides, with a particular focus on what is known about Erythro-canabisine H.

It is important to note at the outset that while Erythro-canabisine H has been isolated from Hibiscus cannabinus, there is a significant lack of publicly available data on its biological efficacy. Therefore, a direct quantitative comparison with other lignanamides is not possible at this time. This guide will present the available data for other well-studied lignanamides to provide a baseline for future comparative research, and will clearly indicate where data for Erythro-canabisine H is absent.

Overview of Lignanamides

Lignanamides are formed through the oxidative coupling of two phenylpropanoid units. Their structures are characterized by the presence of an amide linkage. Several lignanamides have been isolated from hemp seeds, including various "cannabisin" compounds and grossamide.[1] Erythro-canabisine H, a distinct lignanamide, has been identified in the bark of kenaf (Hibiscus cannabinus).[2]

Efficacy Data of Selected Lignanamides

To provide a quantitative comparison, the following table summarizes the antioxidant and acetylcholinesterase inhibitory activities of several lignanamides isolated from hemp seed, as reported by Yan et al. (2015).

CompoundAntioxidant Activity (DPPH Assay, IC50 in µM)Antioxidant Activity (ABTS Assay, IC50 in µM)Acetylcholinesterase Inhibition (IC50 in µM)
Cannabisin A32.96.6> 100
Cannabisin D23.90.5> 100
3,3′-demethyl-heliotropamide98.725.446.2
Quercetin (Positive Control)25.50.4Not Reported
Erythro-canabisine H Data Not Available Data Not Available Data Not Available

Experimental Protocols

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagents: DPPH solution in methanol, test compounds, and a positive control (e.g., quercetin).

  • Procedure:

    • A methanolic solution of DPPH is mixed with various concentrations of the test compound.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

    • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.

  • Reagents: ABTS solution, potassium persulfate, test compounds, and a positive control.

  • Procedure:

    • The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • The ABTS radical cation solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at a certain wavelength (e.g., 734 nm).

    • Various concentrations of the test compound are added to the ABTS radical cation solution.

    • The absorbance is recorded after a set incubation time (e.g., 6 minutes).

    • The percentage of inhibition is calculated, and the IC50 value is determined as described for the DPPH assay.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to screen for compounds that can inhibit the activity of the enzyme acetylcholinesterase, which is a key target in the management of Alzheimer's disease.

  • Reagents: Acetylcholinesterase (AChE) enzyme, acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) for color development, and test compounds.

  • Procedure:

    • The test compound is pre-incubated with the AChE enzyme in a buffer solution for a specific duration.

    • The substrate, ATCI, is added to the mixture. The hydrolysis of ATCI by AChE produces thiocholine.

    • Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.

    • The rate of color formation is monitored spectrophotometrically at a specific wavelength (e.g., 412 nm).

    • The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Conclusion and Future Directions

The available data indicates that several lignanamides, such as Cannabisins A and D, possess potent antioxidant and, in some cases, enzyme inhibitory activities. However, the current body of scientific literature is notably silent on the efficacy of Erythro-canabisine H. This significant knowledge gap prevents a direct and meaningful comparison of its biological activities with other members of the lignanamide family.

To address this, future research should prioritize the in-vitro and in-vivo evaluation of Erythro-canabisine H. Key areas of investigation should include its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. The generation of quantitative data, such as IC50 values, from standardized bioassays will be crucial for establishing its efficacy and enabling a direct comparison with other lignanamides. Such studies will not only illuminate the potential therapeutic applications of Erythro-canabisine H but also contribute to a more comprehensive understanding of the structure-activity relationships within the diverse class of lignanamides.

References

Erythro-canabisine H: A Comparative Analysis of Cytotoxicity in Hibiscus cannabinus Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative analysis of cytotoxic compounds isolated from Hibiscus cannabinus (kenaf) reveals that while the plant is a source of potent cytotoxic agents, Erythro-canabisine H, a lignan present in the plant, does not exhibit significant cytotoxic activity against several tested human cancer cell lines. This guide provides a comprehensive overview of the cytotoxic profiles of various Hibiscus cannabinus compounds, supported by experimental data, to inform researchers and drug development professionals in the field of oncology.

Quantitative Comparison of Cytotoxic Activity

The cytotoxic effects of lignans isolated from Hibiscus cannabinus were evaluated against three human cancer cell lines: HeLa (cervical carcinoma), Hep-2 (laryngeal carcinoma), and A-549 (lung carcinoma). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, were determined.

A summary of the cytotoxic activities is presented in the table below. It is important to note that Erythro-canabisine H was found to be inactive in these assays, and therefore, no IC50 value was determined.

CompoundChemical ClassHeLa IC50 (µM)Hep-2 IC50 (µM)A-549 IC50 (µM)
Erythro-canabisine H LignanNot ActiveNot ActiveNot Active
Boehmenan HLignan14.818.216.4
Threo-carolignan KLignan15.219.517.8
Grosamide KLignanModerately Active*Not AssayedNot Assayed
Boehmenan KLignanNot ActiveNot ActiveNot Active
Threo-carolignan HLignanNot ActiveNot ActiveNot Active

*In the cited study, Grosamide K was reported to have moderate activity against HeLa cells, but a specific IC50 value was not provided.

Experimental Protocols

The evaluation of the cytotoxic activity of the isolated lignans from Hibiscus cannabinus was conducted using a standardized colorimetric assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.

Cell Lines and Culture:

  • HeLa (Human cervical carcinoma) , Hep-2 (Human laryngeal carcinoma) , and A-549 (Human lung carcinoma) cell lines were used.

  • Cells were maintained as monolayers in Dulbecco's Modified Eagle's Medium (DMEM).

  • The growth medium was supplemented with 10% fetal bovine serum (FBS) and a 1% mixture of penicillin-streptomycin antibiotics (10,000 IU/mL).

MTT Cytotoxicity Assay Protocol:

  • Cell Seeding: Cells were seeded into 96-well microtiter plates at an appropriate density and allowed to attach and grow for 24 hours.

  • Compound Treatment: The isolated compounds were dissolved in a suitable solvent and diluted to various concentrations. The cells were then treated with these concentrations of the compounds.

  • Incubation: The treated plates were incubated for a period of 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium was removed, and fresh medium containing MTT solution (0.5 mg/mL) was added to each well. The plates were then incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals that were formed by viable cells.

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined from the dose-response curves.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes involved in the cytotoxicity assessment, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_cell_culture Cell Culture Preparation cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis start Start cell_seeding Seed HeLa, Hep-2, A-549 cells in 96-well plates start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add varying concentrations of Erythro-canabisine H & other lignans incubation_24h->add_compounds incubation_48h Incubate for 48h add_compounds->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_dmso Add DMSO to dissolve formazan incubation_4h->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for determining the cytotoxicity of Hibiscus cannabinus compounds.

logical_relationship cluster_hibiscus Compounds from Hibiscus cannabinus cluster_activity Cytotoxic Activity Assessment cluster_outcome Observed Outcome Erythro_canabisine_H Erythro-canabisine H Cytotoxicity_Assay MTT Assay on HeLa, Hep-2, A-549 cells Erythro_canabisine_H->Cytotoxicity_Assay Other_Lignans Other Cytotoxic Lignans (Boehmenan H, Threo-carolignan K) Other_Lignans->Cytotoxicity_Assay Inactive No Significant Cytotoxicity Cytotoxicity_Assay->Inactive for Erythro-canabisine H Active Significant Cytotoxicity (Low µM IC50) Cytotoxicity_Assay->Active for others

Caption: Logical relationship of cytotoxic activity for compounds from Hibiscus cannabinus.

Validating the Anticancer Effects of Erythro-canabisine H: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the therapeutic potential of novel compounds is crucial for advancing cancer research and drug development. This guide focuses on the purported anticancer effects of Erythro-canabisine H, providing a comparative analysis based on available scientific literature. However, an extensive search of scholarly databases and scientific publications has revealed no specific studies on the anticancer properties, cytotoxic effects, or mechanism of action of a compound identified as "Erythro-canabisine H".

The absence of published data prevents a direct comparison of Erythro-canabisine H with other established anticancer agents. Typically, such a comparison would involve the rigorous assessment of various parameters, including:

  • In vitro cytotoxicity: Determining the concentration of the compound required to inhibit the growth of cancer cell lines by 50% (IC50).

  • Cell line specificity: Evaluating the compound's efficacy across a diverse panel of cancer cell lines representing different tumor types.

  • Mechanism of action: Investigating the molecular pathways through which the compound exerts its anticancer effects, such as the induction of apoptosis (programmed cell death), cell cycle arrest, or inhibition of key signaling pathways involved in cancer progression.

To illustrate the methodologies and analyses that would be employed in such a study, this guide presents a generalized framework and examples of experimental protocols and data representation that are standard in the field of cancer drug discovery.

Data Presentation: A Template for Comparison

Should data for Erythro-canabisine H become available, it would be presented in a structured format to facilitate clear comparison with other anticancer compounds.

Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of a Hypothetical Compound X across Various Cancer Cell Lines

Cell LineCancer TypeCompound XDoxorubicinPaclitaxel
MCF-7Breast CancerData0.80.05
A549Lung CancerData1.20.02
HeLaCervical CancerData0.50.01
K562LeukemiaData0.30.008

Note: The values for Doxorubicin and Paclitaxel are representative and may vary between studies.

Experimental Protocols: Standard Methodologies

The following are detailed protocols for key experiments typically used to validate the anticancer effects of a novel compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Erythro-canabisine H) and a positive control (e.g., a known chemotherapy drug) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualization of Cellular Pathways and Workflows

Diagrams created using Graphviz are essential for visualizing complex biological processes and experimental designs.

experimental_workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis cell_culture Cancer Cell Lines (e.g., MCF-7, A549) treatment Treatment with Erythro-canabisine H cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist

Caption: A generalized workflow for the in vitro evaluation of a novel anticancer compound.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Anticancer Compound (e.g., Erythro-canabisine H) death_receptor Death Receptors (e.g., FAS, TNFR1) compound->death_receptor Induces mitochondrion Mitochondrion compound->mitochondrion Induces Stress caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.

Navigating the Analytical Landscape of Erythro-canabisine H: A Guide to Method Development and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the study of Erythro-canabisine H, a notable lignanamide found in Hibiscus cannabinus (kenaf), the path to robust analytical quantification is not yet fully paved. A thorough review of current scientific literature reveals a conspicuous absence of specific, cross-validated analytical methods for this particular compound. While its isolation and structural elucidation have been reported, dedicated studies on its quantitative analysis and the subsequent validation of such methods are yet to be published.

This guide serves as a crucial resource by first summarizing the existing knowledge on Erythro-canabisine H. It then delves into the established analytical methodologies for the broader classes of lignanamides and phenolic compounds, to which Erythro-canabisine H belongs. By presenting a proposed workflow for method development and validation, this document aims to equip researchers with the necessary framework to establish reliable and accurate analytical protocols for this promising natural product.

Unveiling Erythro-canabisine H: What We Know

Erythro-canabisine H is a lignanamide, a class of naturally occurring phenolic compounds. It was first isolated from the bark of Hibiscus cannabinus, commonly known as kenaf. Its chemical structure has been elucidated using spectroscopic techniques, including 2D NMR. The PubChem database provides a comprehensive entry for Erythro-canabisine H, detailing its molecular formula (C28H31NO8) and other physicochemical properties.

Charting the Course: Potential Analytical Methods for Erythro-canabisine H

Given the lack of specific methods for Erythro-canabisine H, we turn to the well-established analytical techniques for the broader families of lignanamides and phenolic compounds. High-Performance Liquid Chromatography (HPLC) coupled with various detectors stands out as the most prevalent and effective approach.

Table 1: Comparison of Potential Analytical Techniques for Erythro-canabisine H Quantification
Analytical TechniquePrincipleCommon DetectorsAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarity using a stationary and mobile phase.UV-Vis, Diode Array Detector (DAD), Fluorescence Detector (FLD)Robust, reproducible, widely available, cost-effective.May lack sensitivity for trace analysis without specialized detectors. Co-elution can be an issue.
Ultra-High-Performance Liquid Chromatography (UHPLC) Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis.UV-Vis, DAD, FLDFaster run times, better resolution, and higher sensitivity than HPLC.Higher backpressure requires specialized equipment.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass analysis capabilities of MS.Quadrupole (Q), Time-of-Flight (TOF), OrbitrapHigh sensitivity and selectivity, provides molecular weight and structural information.Higher cost of instrumentation and maintenance. Matrix effects can be a challenge.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Uses two mass analyzers for enhanced selectivity and sensitivity.Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF)Gold standard for quantification of trace compounds in complex matrices.Most expensive option, requires significant expertise for method development.

A Roadmap for Method Development and Validation: A Proposed Workflow

For researchers embarking on the quantification of Erythro-canabisine H, a systematic approach to method development and validation is paramount. The following workflow, based on established principles of analytical chemistry, provides a comprehensive guide.

Experimental Protocol: Proposed Method Development and Validation for Erythro-canabisine H

1. Sample Preparation:

  • Extraction: An initial extraction of Erythro-canabisine H from the plant matrix (e.g., Hibiscus cannabinus bark) would be performed. A common method involves maceration or sonication with an organic solvent such as methanol or ethanol, followed by filtration.

  • Purification: The crude extract may require further purification to remove interfering compounds. This can be achieved using techniques like solid-phase extraction (SPE) or preparative chromatography.

2. Chromatographic Method Development (HPLC/UHPLC):

  • Column Selection: A reversed-phase C18 column is a common starting point for the separation of phenolic compounds.

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) would be optimized to achieve good peak shape and resolution for Erythro-canabisine H.

  • Detection Wavelength: The UV-Vis spectrum of a purified Erythro-canabisine H standard would be recorded to determine the optimal wavelength for detection, likely corresponding to its maximum absorbance.

3. Method Validation (based on ICH Q2(R1) Guidelines):

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components would be tested by analyzing blank matrix samples and samples spiked with potential interfering compounds.

  • Linearity: A calibration curve would be constructed by analyzing a series of Erythro-canabisine H standards at different concentrations. The linearity would be evaluated by the correlation coefficient (r²) of the regression line.

  • Range: The concentration range over which the method is linear, accurate, and precise would be established.

  • Accuracy: The accuracy of the method would be determined by spike and recovery experiments, where a known amount of Erythro-canabisine H is added to a blank matrix and the percentage of recovery is calculated.

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method would be assessed by analyzing multiple replicates of a sample on the same day.

    • Intermediate Precision (Inter-day precision): The precision would be evaluated by analyzing the same sample on different days, by different analysts, or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of Erythro-canabisine H that can be reliably detected and quantified, respectively, would be determined.

  • Robustness: The reliability of the method with respect to small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature) would be assessed.

Experimental_Workflow cluster_prep Sample Preparation cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_analysis Routine Analysis extraction Extraction from Plant Matrix purification Purification (e.g., SPE) extraction->purification hplc_dev HPLC/UHPLC Method Development purification->hplc_dev column_select Column Selection (e.g., C18) hplc_dev->column_select mobile_phase Mobile Phase Optimization column_select->mobile_phase detection Detection Wavelength Selection mobile_phase->detection specificity Specificity detection->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness quant_analysis Quantitative Analysis of Erythro-canabisine H robustness->quant_analysis

Proposed workflow for Erythro-canabisine H analytical method development and validation.

The Path Forward: A Call for Dedicated Research

The absence of validated analytical methods for Erythro-canabisine H represents a significant gap in the scientific literature and a bottleneck for further research into its pharmacological properties and potential applications. The development and cross-validation of robust and reliable analytical methods are crucial next steps. This guide provides a foundational framework for researchers to undertake this important work, thereby enabling a more thorough understanding of this intriguing natural compound. By following a systematic approach to method development and validation, the scientific community can build a solid analytical foundation for the future of Erythro-canabisine H research.

Comparative Analysis of Cannabis Alkaloids: A Focus on Cannabisativine and Anhydrocannabisativine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the isolation, characterization, and biological significance of key alkaloids from Cannabis sativa, providing researchers with comparative data and detailed experimental protocols.

The study of secondary metabolites from Cannabis sativa has predominantly centered on cannabinoids. However, a class of nitrogenous compounds, the alkaloids, also present in this plant, are gaining scientific interest. This guide provides a comparative overview of two principal alkaloids isolated from the roots of Cannabis sativa: cannabisativine and anhydrocannabisativine. Due to the apparent scarcity of a compound named "Erythro-canabisine H" in scientific literature, this document focuses on these two well-documented alkaloids, offering a valuable resource for researchers, scientists, and drug development professionals.

Isolation and Yield from Natural Sources

Cannabisativine and anhydrocannabisativine are primarily isolated from the roots of Cannabis sativa. The yields of these alkaloids can vary depending on the plant variety, age, and cultivation conditions. While extensive comparative studies on yields from different Cannabis cultivars are limited, existing research provides a baseline for their extraction.

AlkaloidPlant SourcePlant PartTypical Yield (mg/kg)Reference
CannabisativineCannabis sativaRoots1.5[1][2]
AnhydrocannabisativineCannabis sativaRoots1.0[1][2]

Table 1: Reported Yields of Cannabis Alkaloids from Cannabis sativa

Experimental Protocols

The isolation and purification of cannabisativine and anhydrocannabisativine involve multi-step extraction and chromatographic techniques. Below is a generalized protocol based on established methodologies.

Extraction and Isolation Workflow

Extraction_Workflow plant_material Dried Cannabis Sativa Roots extraction Maceration with Ethanol plant_material->extraction filtration Filtration extraction->filtration concentration Evaporation under Reduced Pressure filtration->concentration acid_base_extraction Acid-Base Partitioning concentration->acid_base_extraction chloroform_extraction Extraction with Chloroform acid_base_extraction->chloroform_extraction chromatography Column Chromatography (Silica Gel) chloroform_extraction->chromatography fractions Elution with Chloroform-Methanol Gradient chromatography->fractions hplc Preparative HPLC fractions->hplc alkaloids Isolated Alkaloids: - Cannabisativine - Anhydrocannabisativine hplc->alkaloids

Caption: Generalized workflow for the extraction and isolation of cannabis alkaloids.

Detailed Methodology
  • Plant Material Preparation: Air-dried and powdered roots of Cannabis sativa are used as the starting material.

  • Extraction: The powdered root material is macerated with 95% ethanol at room temperature for an extended period (e.g., 72 hours). This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloidal fraction. The extract is dissolved in a weak acid (e.g., 5% HCl) and washed with a non-polar solvent (e.g., diethyl ether) to remove neutral and acidic compounds. The aqueous acidic layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., chloroform) to isolate the crude alkaloid mixture.

  • Chromatographic Purification: The crude alkaloid fraction is then subjected to column chromatography on silica gel. A gradient elution system, typically starting with chloroform and gradually increasing the polarity with methanol, is used to separate the different components.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the alkaloids of interest are further purified using preparative HPLC to yield pure cannabisativine and anhydrocannabisativine.

Biological Activity and Signaling Pathways

The pharmacological properties of cannabisativine and anhydrocannabisativine are not as extensively studied as those of cannabinoids. However, preliminary research suggests potential biological activities.

  • Cannabisativine: Has been reported to exhibit insecticidal properties.

  • Anhydrocannabisativine: Limited information is available on the biological activity of this alkaloid.

Due to the nascent stage of research into these specific alkaloids, their interactions with signaling pathways in mammalian systems have not yet been elucidated. Further investigation is required to understand their mechanisms of action and therapeutic potential.

Conclusion

Cannabisativine and anhydrocannabisativine represent a less-explored area of Cannabis sativa biochemistry. The methodologies for their isolation are established, yet a significant opportunity exists for comparative studies across different cannabis varieties and for in-depth investigation into their biological activities and potential therapeutic applications. This guide provides a foundational resource to stimulate further research in this promising field.

References

Limited Research Available on Synergistic Effects of Erythro-canabisine H with Chemotherapy Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in research regarding the synergistic effects of Erythro-canabisine H when used in combination with conventional chemotherapy drugs. To date, no substantial experimental data or clinical studies have been published that specifically investigate the potential for this compound to enhance the efficacy of chemotherapeutic agents in cancer treatment.

Initial searches for "Erythro-canabisine H" have yielded minimal information regarding its biological activity, with most available data limited to its chemical identification, including its CAS number (403647-08-5)[1]. There is a notable absence of in vitro or in vivo studies detailing its mechanism of action, cytotoxicity, or its effects when combined with chemotherapy drugs such as doxorubicin, cisplatin, or paclitaxel.

While the broader field of natural compounds and their synergistic potential with chemotherapy is an active area of research, with numerous studies exploring flavonoids, alkaloids, and other phytochemicals, Erythro-canabisine H has not yet been a focus of these investigations. The current body of scientific literature does not provide the necessary data to compile a comparison guide, detail experimental protocols, or create visualizations of signaling pathways as requested.

Therefore, a guide on the synergistic effects of Erythro-canabisine H with chemotherapy drugs cannot be produced at this time due to the lack of foundational research. Further investigation into the pharmacological properties of Erythro-canabisine H is required before its potential as a synergistic agent in cancer therapy can be evaluated.

References

A Comparative Guide to the In Vivo Anti-Inflammatory Properties of Cannabis Sativa Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the in vivo anti-inflammatory properties of various compounds derived from Cannabis sativa. While the initial focus was on Erythro-canabisine H, a comprehensive literature search revealed a lack of available in vivo data for this specific compound. Therefore, this document pivots to a broader examination of more extensively researched cannabinoids, namely Cannabidiol (CBD), Tetrahydrocannabinol (THC), and whole Cannabis sativa extracts.

This guide summarizes key findings from preclinical in vivo studies, presenting quantitative data on the efficacy of these compounds in widely accepted animal models of inflammation. Detailed experimental protocols for these models are provided to facilitate reproducibility and further investigation. Additionally, signaling pathway and experimental workflow diagrams are included to visually represent the complex mechanisms and procedures involved in this area of research.

Introduction: The Quest for Novel Anti-Inflammatory Agents from Cannabis sativa

Cannabis sativa L. is a rich source of bioactive phytochemicals, with over 80 cannabinoids identified.[1] These compounds have garnered significant interest for their therapeutic potential, particularly in the management of inflammatory conditions.[2][3] The endocannabinoid system (ECS), comprising cannabinoid receptors (CB1 and CB2), endogenous ligands, and metabolic enzymes, plays a crucial role in regulating the immune response and mitigating inflammation.[2][4] While many cannabinoids exhibit anti-inflammatory properties, the extent of their efficacy and their mechanisms of action in vivo vary. This guide aims to provide a comparative overview of the current state of knowledge, focusing on compounds with available preclinical evidence.

A Note on Erythro-canabisine H

Initial investigations for this guide sought to validate the in vivo anti-inflammatory properties of Erythro-canabisine H. However, a thorough review of the scientific literature did not yield any published in vivo studies specifically examining this compound. While its chemical structure is documented, its biological activity in living organisms remains to be elucidated. The information presented herein therefore focuses on other well-researched cannabinoids as a proxy for understanding the potential anti-inflammatory landscape of Cannabis sativa constituents.

Comparative In Vivo Anti-Inflammatory Efficacy

The anti-inflammatory effects of cannabinoids have been evaluated in various preclinical models of inflammation. The most commonly studied compounds are CBD and THC, with emerging research on other cannabinoids like Cannabigerol (CBG) and whole plant extracts.[4][5]

Cannabidiol (CBD)

CBD is a non-psychoactive cannabinoid that has demonstrated potent anti-inflammatory effects in numerous in vivo studies.[1][6] A systematic review of 20 in vivo studies showed that CBD consistently reduced the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[4][5]

Tetrahydrocannabinol (THC)

THC, the primary psychoactive component of cannabis, has a more complex and sometimes contradictory role in inflammation. While some studies suggest anti-inflammatory effects, a systematic review found that THC alone did not consistently reduce pro-inflammatory cytokine levels in in vivo models.[4][5] However, it has shown efficacy in improving neuropathic pain, which can have an inflammatory component.[4][5] The psychoactive nature of THC often limits its therapeutic application.

Cannabis sativa Extracts

Extracts from Cannabis sativa, containing a spectrum of cannabinoids, terpenes, and other phytochemicals, have also been investigated for their anti-inflammatory properties. Some studies suggest that whole-plant extracts may offer enhanced therapeutic benefits due to synergistic interactions between their various components, often referred to as the "entourage effect".[7][8] For instance, a Cannabis stem ethanol extract (CSE), containing no or trace amounts of cannabinoids, was found to counteract lipopolysaccharide (LPS)-induced acute inflammation and apoptosis in vivo.[9][10]

Data Summary

The following table summarizes quantitative data from representative in vivo studies, showcasing the comparative efficacy of different cannabinoids in reducing key inflammatory markers.

Compound/ExtractAnimal ModelDosageRoute of AdministrationKey Inflammatory MarkerPercentage Reduction (%)Reference
Cannabidiol (CBD) λ-carrageenan-induced paw edema (Mouse)10 mg/kgOraliNOS in paw tissueNot specified, significant reduction[11]
Cannabidiol (CBD) λ-carrageenan-induced paw edema (Mouse)10 mg/kgOralIL-1β in paw tissueNot specified, significant reduction[11]
Cannabidiol (CBD) λ-carrageenan-induced paw edema (Mouse)10 mg/kgOralIL-6 in paw tissueNot specified, significant reduction[11]
Cannabis sativa Leaf Extract LPS-induced inflammation (Mouse)30 mg/kgSystemicIL-1β in BV2 microglia (in vitro)Concentration-dependent reduction[8]
Cannabis sativa Leaf Extract LPS-induced inflammation (Mouse)30 mg/kgSystemicIL-6 in BV2 microglia (in vitro)Concentration-dependent reduction[8]
Cannabis sativa Leaf Extract LPS-induced inflammation (Mouse)30 mg/kgSystemicTNF-α in BV2 microglia (in vitro)Concentration-dependent reduction[8]
Cannabis Stem Ethanol Extract (CSE) LPS-induced inflammation (Mouse)Not specifiedNot specifiedTNF-α productionReduced[10]

Signaling Pathways in Cannabinoid-Mediated Anti-Inflammation

Cannabinoids exert their anti-inflammatory effects by modulating key signaling pathways involved in the immune response. A primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]

Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK Nucleus Nucleus MAPK->Nucleus NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) iNOS, COX-2 Nucleus->Cytokines Gene Transcription CBD CBD CBD->MAPK Inhibits CBD->IKK Inhibits

Caption: Simplified signaling pathway of LPS-induced inflammation and points of inhibition by CBD.

Experimental Protocols for In Vivo Validation

Standardized and well-characterized animal models are essential for the in vivo validation of anti-inflammatory compounds. The following sections detail the methodologies for two commonly used models.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is used to induce a robust, acute inflammatory response.

LPS_Induced_Inflammation_Workflow cluster_0 Acclimatization cluster_1 Treatment cluster_2 Inflammation Induction cluster_3 Sample Collection & Analysis A1 Animal Acclimatization (e.g., 1 week) T1 Administer Test Compound (e.g., CBD) or Vehicle A1->T1 I1 Administer LPS (Intraperitoneal Injection) T1->I1 S1 Collect Blood/Tissues (e.g., after 2-6 hours) I1->S1 A2 Measure Inflammatory Markers (e.g., Cytokines via ELISA) S1->A2

Caption: General experimental workflow for an LPS-induced inflammation model in mice.

Detailed Protocol:

  • Animals: Male C57BL/6 mice (6-8 weeks old) are commonly used.[12] Animals should be housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week prior to the experiment.

  • Grouping: Divide animals into experimental groups (e.g., vehicle control, test compound group(s), positive control group).

  • Treatment: Administer the test compound (e.g., CBD) or vehicle (e.g., saline, DMSO) via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Inflammation Induction: One hour after treatment, induce systemic inflammation by administering a single intraperitoneal injection of LPS (e.g., 5 mg/kg body weight).[13]

  • Sample Collection: At a predetermined time point post-LPS injection (e.g., 2, 4, or 6 hours), euthanize the animals and collect blood and/or tissues (e.g., liver, spleen, lungs).

  • Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in serum or tissue homogenates using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model of acute, localized inflammation.[14][15]

Detailed Protocol:

  • Animals: Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Grouping and Treatment: As described in the LPS model, divide animals into groups and administer the test compound or vehicle. A standard anti-inflammatory drug like Indomethacin or Dexamethasone can be used as a positive control.

  • Inflammation Induction: One hour after treatment, induce paw edema by injecting a 1% solution of λ-carrageenan (e.g., 0.1 mL) into the sub-plantar region of the right hind paw.[14]

  • Measurement of Paw Volume: Measure the paw volume of each animal immediately before carrageenan injection and at various time points after (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage inhibition of paw edema is calculated for each group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where:

    • Vc = Average paw volume of the control group

    • Vt = Average paw volume of the treated group

  • Biochemical Analysis: After the final paw volume measurement, animals can be euthanized, and the paw tissue can be collected for the analysis of inflammatory mediators (e.g., iNOS, COX-2, cytokines) via ELISA or Western blot.[1][11]

Conclusion and Future Directions

The available in vivo evidence strongly suggests that certain cannabinoids, particularly CBD, and some Cannabis sativa extracts possess significant anti-inflammatory properties. These effects are mediated, at least in part, through the downregulation of key pro-inflammatory signaling pathways. In contrast, the anti-inflammatory role of THC in vivo is less consistent.

While the lack of data on Erythro-canabisine H highlights a gap in our knowledge, the broader research on cannabinoids provides a solid foundation for future investigations. Further studies are warranted to:

  • Elucidate the in vivo anti-inflammatory profile of lesser-known cannabinoids, including Erythro-canabisine H.

  • Conduct head-to-head comparative studies of different cannabinoids in various inflammatory models.

  • Investigate the long-term efficacy and safety of cannabinoid-based anti-inflammatory therapies.

  • Explore the synergistic effects of cannabinoid and terpene combinations.

By addressing these research questions, the scientific community can continue to unlock the full therapeutic potential of Cannabis sativa in the management of inflammatory diseases.

References

A Head-to-Head Comparison of Grossamide K and Erythro-canabisine H: Unveiling a Data Gap

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, a direct comparative analysis of promising bioactive compounds is crucial for informed decision-making. This guide endeavors to provide a head-to-head comparison of Erythro-canabisine H and Grossamide K, two natural compounds isolated from Hibiscus cannabinus. However, a comprehensive literature search reveals a significant disparity in the available scientific data. While Grossamide K has been the subject of multiple studies elucidating its biological activities and mechanisms of action, Erythro-canabisine H remains largely uncharacterized in the public domain.

This guide will first present the current state of knowledge on Erythro-canabisine H, highlighting the existing information gap. Subsequently, a detailed analysis of Grossamide K will be provided, including its known biological effects, underlying mechanisms, and supporting experimental data, structured to meet the needs of a scientific audience.

Erythro-canabisine H: An Unresolved Scientific Inquiry

Erythro-canabisine H is a natural product that has been isolated from Hibiscus cannabinus. Its chemical structure and basic properties have been identified. However, despite its discovery, there is a notable absence of published studies investigating its biological activity, mechanism of action, or potential therapeutic effects. The lack of experimental data precludes any meaningful comparison with other compounds at this time. Further research is required to determine the pharmacological profile of Erythro-canabisine H.

Grossamide K: A Comprehensive Profile

Grossamide K is a lignanamide that has garnered scientific interest for its notable anti-inflammatory and anti-melanogenic properties. The following sections detail its biological activities, mechanism of action, and the experimental protocols used to generate the supporting data.

Biological Activities of Grossamide K

Grossamide K has demonstrated significant bioactivity in two key areas:

  • Anti-Neuroinflammatory Effects: In studies utilizing BV2 microglia cells, Grossamide K has been shown to suppress neuroinflammation. This is a critical area of research for the development of treatments for neurodegenerative diseases.

  • Anti-Melanogenic Activity: Research has also highlighted Grossamide K's ability to inhibit melanin production, suggesting its potential application in dermatology and for treating hyperpigmentation disorders.

Mechanism of Action: Anti-Neuroinflammation

The anti-neuroinflammatory effects of Grossamide K are primarily attributed to its ability to modulate the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a key regulator of the inflammatory response in the central nervous system.

Signaling Pathway of Grossamide K in Anti-Neuroinflammation

Grossamide_K_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 NF_kB_p65 NF-κB p65 Phosphorylation MyD88->NF_kB_p65 Grossamide_K Grossamide K Grossamide_K->TLR4 Inhibits Grossamide_K->MyD88 Inhibits Grossamide_K->NF_kB_p65 Inhibits p65_translocation p65 Translocation to Nucleus NF_kB_p65->p65_translocation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) p65_translocation->Pro_inflammatory_Cytokines Induces Transcription

Caption: Grossamide K inhibits the LPS-induced inflammatory cascade by downregulating TLR4 and MyD88 expression and preventing NF-κB p65 phosphorylation and nuclear translocation.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on Grossamide K's anti-neuroinflammatory effects.

ParameterCell LineTreatmentConcentrationResult
IL-6 Secretion BV2 microgliaLPS10 µMSignificant Inhibition
15 µMSignificant Inhibition
20 µMSignificant Inhibition
TNF-α Secretion BV2 microgliaLPS10 µMSignificant Inhibition
15 µMSignificant Inhibition
20 µMSignificant Inhibition
IL-6 mRNA Expression BV2 microgliaLPS20 µMSignificant Decrease
TNF-α mRNA Expression BV2 microgliaLPS20 µMSignificant Decrease
NF-κB p65 Phosphorylation BV2 microgliaLPS10, 15, 20 µMConcentration-dependent reduction
Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Grossamide K's anti-neuroinflammatory activity.

Experimental Workflow for Assessing Anti-Neuroinflammatory Effects

Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Biological Assays cell_culture BV2 microglia cells cultured pretreatment Pre-treatment with Grossamide K (various concentrations) cell_culture->pretreatment stimulation Stimulation with Lipopolysaccharide (LPS) pretreatment->stimulation elisa ELISA for IL-6 and TNF-α secretion stimulation->elisa rt_pcr Real-time PCR for IL-6 and TNF-α mRNA stimulation->rt_pcr western_blot Western Blot for p-p65, TLR4, MyD88 stimulation->western_blot immunostaining Immunostaining for NF-κB p65 translocation stimulation->immunostaining

Assessing the Selectivity of a Novel Compound for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Framework for Evaluating Erythro-canabisine H

Given the absence of published data on "Erythro-canabisine H," this guide provides a comprehensive framework for assessing the selectivity of a novel compound for cancer cells, using hypothetical data for Erythro-canabisine H as an illustrative example. This document is intended for researchers, scientists, and drug development professionals to outline the necessary experimental comparisons and data presentation required to establish cancer cell-specific cytotoxicity.

Introduction to Cancer Cell Selectivity

A critical attribute of an effective anticancer agent is its ability to selectively target and eliminate cancer cells while minimizing damage to normal, healthy cells. This selectivity reduces the side effects commonly associated with traditional chemotherapy. The therapeutic potential of a novel compound is often initially assessed by comparing its cytotoxic effects on cancer cell lines versus non-cancerous cell lines. A high selectivity index, which indicates a significantly lower concentration of the compound is needed to kill cancer cells compared to normal cells, is a desirable characteristic for a promising drug candidate.

Comparative Cytotoxicity Analysis

The initial evaluation of a compound's selectivity involves determining its half-maximal inhibitory concentration (IC50) in various cell lines. For this hypothetical guide, we compare Erythro-canabisine H with Doxorubicin, a standard chemotherapeutic agent, across a panel of cancer and normal cell lines.

Table 1: Comparative IC50 Values (µM) of Erythro-canabisine H and Doxorubicin

Cell LineCell TypeErythro-canabisine H (IC50 in µM)Doxorubicin (IC50 in µM)
MCF-7Breast Adenocarcinoma5.20.8
A549Lung Carcinoma7.81.2
HeLaCervical Cancer6.50.9
HEK293Human Embryonic Kidney58.33.5
MRC-5Normal Lung Fibroblast65.14.1

Table 2: Selectivity Index (SI) of Erythro-canabisine H and Doxorubicin

The Selectivity Index is calculated as: SI = IC50 in normal cells / IC50 in cancer cells.

Cancer Cell LineErythro-canabisine H (SI relative to HEK293)Doxorubicin (SI relative to HEK293)Erythro-canabisine H (SI relative to MRC-5)Doxorubicin (SI relative to MRC-5)
MCF-711.214.3812.525.13
A5497.472.928.353.42
HeLa8.973.8910.024.56

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2][3]

Protocol:

  • Cell Seeding: Plate cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[4][5]

  • Compound Treatment: Treat the cells with various concentrations of Erythro-canabisine H or a control drug (e.g., Doxorubicin) and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[1][4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][4]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using non-linear regression analysis.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[6][7]

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of the compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[8]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 or 48 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[9]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.[9]

  • Incubation: Incubate for 30 minutes at 37°C in the dark.[9]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Visualization of Workflows and Signaling Pathways

Visual diagrams aid in understanding complex experimental processes and biological mechanisms.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Cell Line Panel Cell Line Panel MTT Assay MTT Assay Cell Line Panel->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Selectivity Index Selectivity Index IC50 Determination->Selectivity Index Apoptosis Assay Apoptosis Assay Selectivity Index->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Selectivity Index->Cell Cycle Analysis Western Blot Western Blot Selectivity Index->Western Blot Signaling Pathway Analysis Signaling Pathway Analysis Western Blot->Signaling Pathway Analysis

Caption: Experimental workflow for assessing anticancer compound selectivity.

Dysregulated Signaling Pathways in Cancer

Many cancers exhibit aberrant activation of developmental signaling pathways, such as the Notch and Hedgehog pathways, which are crucial for cell proliferation, differentiation, and survival.[10][11] Novel anticancer agents may exert their effects by modulating these pathways.

The Notch pathway is a highly conserved signaling system that plays a critical role in cell-to-cell communication.[12] Its dysregulation is implicated in various cancers.[13]

Notch_Pathway cluster_sending Sending Cell cluster_receiving Receiving Cell Ligand Delta/Jagged Ligand Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binding S2_Cleavage S2 Cleavage (ADAM Protease) Notch_Receptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD Notch Intracellular Domain (NICD) S3_Cleavage->NICD Release CSL_Complex CSL Complex NICD->CSL_Complex Binds Nucleus Nucleus CSL_Complex->Nucleus Translocation Target_Genes Target Gene Transcription Nucleus->Target_Genes Activation Cell_Response Cell_Response Target_Genes->Cell_Response Proliferation, Differentiation, Apoptosis

Caption: Simplified diagram of the canonical Notch signaling pathway.

Conclusion

This guide outlines a systematic approach to evaluating the cancer cell selectivity of a novel compound, exemplified by the hypothetical "Erythro-canabisine H." By employing a combination of cytotoxicity assays, mechanistic studies, and comparative analysis with established drugs, researchers can build a robust profile of a compound's therapeutic potential. The presented protocols and data visualization formats provide a standardized framework for presenting findings in a clear and comparative manner, facilitating objective assessment and further development of promising anticancer agents.

References

Safety Operating Guide

Navigating the Disposal of Erythro-canabisine H: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of novel compounds like Erythro-canabisine H is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for Erythro-canabisine H have not been formally established, a comprehensive approach based on its chemical class—lignanamide, a phenolic compound—and general principles of laboratory chemical waste management provides a clear path forward.

This guide offers essential, step-by-step logistical information for the safe handling and disposal of Erythro-canabisine H, ensuring the protection of personnel and the environment.

Understanding Erythro-canabisine H: Chemical Profile

A thorough understanding of a compound's chemical properties is fundamental to its safe disposal.

Chemical PropertyValue
Molecular Formula C₂₈H₃₁NO₈
Molecular Weight 509.5 g/mol
Chemical Class Lignanamide
Appearance Likely a solid at room temperature

Note: This data is compiled from publicly available chemical databases. A comprehensive Safety Data Sheet (SDS) for Erythro-canabisine H is not currently available.

Experimental Protocols for Safe Disposal

The following methodologies are based on established best practices for the disposal of laboratory-grade chemical waste.

1. Waste Identification and Segregation:

  • Initial Assessment: Treat Erythro-canabisine H as a potentially hazardous chemical. Due to the lack of specific toxicity data, assume it may possess properties such as being an irritant or harmful if ingested.

  • Waste Stream: Designate a specific, clearly labeled waste container for Erythro-canabisine H and any materials contaminated with it (e.g., gloves, pipette tips, weighing paper).

  • Labeling: The waste container must be labeled with the full chemical name "Erythro-canabisine H" and the appropriate hazard warnings (e.g., "Caution: Chemical Waste"). Avoid using abbreviations or chemical formulas.

2. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE when handling Erythro-canabisine H and its waste, including:

    • Safety goggles

    • Chemical-resistant gloves (nitrile or neoprene recommended)

    • A laboratory coat

3. Disposal of Pure Compound:

  • Small Quantities: For residual amounts of the pure compound, carefully transfer it into the designated hazardous waste container.

  • Decontamination of Empty Containers: Triple rinse the original container with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected and disposed of as hazardous chemical waste in the same designated container. Once decontaminated, the empty container can be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.

4. Disposal of Contaminated Materials:

  • Solid Waste: All solid materials that have come into contact with Erythro-canabisine H, such as gloves, absorbent pads, and weighing boats, must be placed in the designated solid chemical waste container.

  • Liquid Waste: Solutions containing Erythro-canabisine H should be collected in a designated liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

5. Final Disposal:

  • Institutional Procedures: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. This typically involves sealing the waste container, ensuring it is properly labeled, and moving it to a designated waste accumulation area.

  • Waste Manifest: Complete all required waste disposal forms accurately, providing the full chemical name and estimated quantity.

Visualizing the Disposal Workflow

To ensure clarity and adherence to the disposal protocol, the following workflow diagram outlines the necessary steps.

start Start: Erythro-canabisine H for Disposal assess Assess Hazards (Treat as Potentially Hazardous) start->assess ppe Don Personal Protective Equipment (PPE) assess->ppe segregate Segregate Waste: Pure Compound & Contaminated Materials ppe->segregate pure_compound Dispose of Pure Compound in Labeled Hazardous Waste Container segregate->pure_compound contaminated_solids Dispose of Contaminated Solids in Designated Solid Waste Container segregate->contaminated_solids contaminated_liquids Dispose of Contaminated Liquids in Designated Liquid Waste Container segregate->contaminated_liquids rinse Triple Rinse Original Container (Collect Rinsate as Hazardous Waste) pure_compound->rinse seal_label Securely Seal and Label All Waste Containers rinse->seal_label contaminated_solids->seal_label contaminated_liquids->seal_label storage Move to Designated Hazardous Waste Accumulation Area seal_label->storage documentation Complete Waste Disposal Documentation storage->documentation end_point End: Await Scheduled Waste Pickup documentation->end_point

Figure 1: Erythro-canabisine H Disposal Workflow.

This structured approach to the disposal of Erythro-canabisine H, grounded in established safety protocols for chemical waste, empowers laboratory personnel to manage this novel compound responsibly, ensuring a safe and compliant research environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

Safe Handling of Erythro-canabisine H: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety in the laboratory is paramount. This guide provides essential safety and logistical information for handling Erythro-canabisine H, a lignanamide found in various plants, including Hibiscus cannabinus and Lycium barbarum. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a robust operational and disposal plan based on established guidelines for handling novel or uncharacterized chemical compounds.

A thorough risk assessment should be conducted before commencing any work with Erythro-canabisine H.[1][2][3][4] This involves evaluating the potential hazards at each step of the experimental procedure and implementing appropriate control measures to minimize risk.

Physicochemical Data

A summary of the available quantitative data for Erythro-canabisine H is presented below.

PropertyValueSource
Molecular FormulaC₂₈H₃₁NO₈PubChem
Molecular Weight509.5 g/mol PubChem
AppearanceSolid (assumed)General chemical knowledge
SolubilityNot specifiedN/A
Boiling PointNot specifiedN/A
Melting PointNot specifiedN/A

Personal Protective Equipment (PPE)

Given that the specific toxicological properties of Erythro-canabisine H are not well-documented, a cautious approach to personal protective equipment is essential. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against potential splashes or aerosols.[5]

  • Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required. For procedures with a higher risk of exposure, consider a chemical-resistant apron or suit.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Gloves should be inspected before use and changed regularly, or immediately if contaminated.[6]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of generating aerosols, a properly fitted respirator (e.g., N95 or higher) should be used.[5][6]

Operational Plan: Step-by-Step Guidance

The following workflow outlines the safe handling of Erythro-canabisine H from receipt to experimental use.

cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_experiment Experimental Use cluster_disposal Waste Disposal receiving 1. Receiving: Inspect package for damage. Verify label information. storage 2. Storage: Store in a cool, dry, well-ventilated area. Segregate from incompatible materials. receiving->storage ppe 3. Don PPE: Lab coat, gloves, eye protection. Work in a fume hood. storage->ppe weighing 4. Weighing: Use an analytical balance within the fume hood. Handle with care to avoid generating dust. ppe->weighing dissolving 5. Dissolving: Add solvent slowly to the solid. Ensure proper ventilation. weighing->dissolving experiment 6. Experimental Procedure: Follow the established protocol. Maintain situational awareness. dissolving->experiment waste_collection 7. Waste Collection: Collect all waste in labeled, sealed containers. Segregate solid and liquid waste. experiment->waste_collection disposal 8. Disposal: Dispose of as hazardous chemical waste. Follow institutional guidelines. waste_collection->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cannabisin H
Reactant of Route 2
Cannabisin H

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.